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1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Documentation Hub

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  • Product: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane
  • CAS: 2098034-21-8

Core Science & Biosynthesis

Foundational

Whitepaper: Pharmacological Profiling and Therapeutic Target Validation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Executive Summary The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a basic 1,4-diazepane (homopiperazine) ring with a lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a basic 1,4-diazepane (homopiperazine) ring with a lipophilic, metabolically shielded (1-fluorocyclohexyl)methyl moiety, this structure is primed for central nervous system (CNS) penetration. This in-depth technical guide establishes the molecular rationale for its primary therapeutic targets—specifically the Serotonin (5-HT) receptors and the Sigma-1 receptor (σ1R) —and provides self-validating experimental protocols for drug development professionals to evaluate its efficacy.

Molecular Rationale & Pharmacophore Analysis

To understand the therapeutic potential of this compound, we must deconstruct its structural causality:

  • The 1,4-Diazepane Core: The homopiperazine ring contains a secondary basic aliphatic amine (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated, enabling it to form a critical electrostatic salt bridge with conserved acidic residues in the transmembrane domains of G-protein coupled receptors (GPCRs) and other membrane proteins[1].

  • The Fluorocyclohexyl Moiety: The substitution of a fluorine atom on the cyclohexyl ring serves a dual purpose. First, it acts as a bioisostere that modulates the logP (lipophilicity), enhancing blood-brain barrier (BBB) permeability. Second, the highly electronegative fluorine atom blocks CYP450-mediated oxidative metabolism (hydroxylation) at the vulnerable 1-position of the ring, significantly increasing the compound's in vivo half-life. Fluorocyclohexyl groups have been explicitly utilized in the development of high-affinity neuro-PET tracers[2].

Primary Therapeutic Target Hypotheses

Hypothesis A: Serotonin Receptors (5-HT1A and 5-HT7)

Rationale: The combination of a basic diazepane ring and a fluorocyclohexyl group is a well-documented pharmacophore for serotonergic modulation. Literature confirms that fluorocyclohexyl analogs exhibit sub-nanomolar affinity (Ki < 1 nM) for 5-HT1A receptors, while pyrazolyl-diazepane derivatives act as potent, biased antagonists for 5-HT7 receptors[2]. Binding Mechanism: The protonated diazepane nitrogen forms a salt bridge with Asp3.32 in the orthosteric pocket of the 5-HT receptor. Simultaneously, the fluorocyclohexyl group projects into the deep hydrophobic pocket formed by TM5 and TM6, engaging in multipolar interactions with aromatic residues like Phe6.52. Therapeutic Indication: Major Depressive Disorder (MDD), Schizophrenia, and Cognitive Impairment.

Hypothesis B: Sigma-1 Receptor (σ1R)

Rationale: The generalized Glennon pharmacophore model for the Sigma-1 receptor strictly requires a basic amine flanked by two hydrophobic regions[3],[4]. The 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane structure perfectly satisfies this requirement. Binding Mechanism: The basic amine interacts via hydrogen bonding and electrostatic attraction with Glu172 in the buried, highly hydrophobic binding site of the S1R crystal structure[4]. The fluorocyclohexyl group acts as the primary hydrophobic bulk, optimizing the distance and steric fit required for high-affinity binding[3]. Therapeutic Indication: Neuroprotection, Neuropathic Pain, and Alzheimer's Disease.

Secondary Targets

Homopiperazine and fluorocyclohexyl motifs have also been patented as scaffolds for targeting GPR119 in metabolic disorders[1] and SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1) in inflammatory processes[5].

Visualizations of Pharmacological Logic

Pharmacophore Core 1-[(1-Fluorocyclohexyl)methyl] -1,4-diazepane Amine Basic 1,4-Diazepane (Protonated Amine) Core->Amine Hydrophobic Fluorocyclohexyl Group (Lipophilic/Metabolic Shield) Core->Hydrophobic Target1 5-HT1A / 5-HT7 Receptors (Salt bridge with Asp3.32) Amine->Target1 Target2 Sigma-1 Receptor (σ1R) (Salt bridge with Glu172) Amine->Target2 Hydrophobic->Target1 TM5/TM6 Pocket Hydrophobic->Target2 Primary Hydrophobic Region

Diagram 1: Dual-targeting molecular logic mapping the pharmacophore to receptor binding sites.

Workflow Step1 1. Compound Preparation (LC-MS >95% Purity) Step2 2. Radioligand Binding (Define Ki via Cheng-Prusoff) Step1->Step2 Validated Stock Step3 3. Functional TR-FRET (cAMP Accumulation) Step2->Step3 Ki < 10 nM Step4 4. ADME & BBB Profiling (PAMPA / Microsomes) Step3->Step4 Agonist/Antagonist Profile Step5 5. In Vivo PET Imaging (Receptor Occupancy) Step4->Step5 High CNS Penetrance

Diagram 2: Step-by-step high-throughput screening and validation workflow for CNS targets.

Quantitative Data Presentation

Table 1: Pharmacophore Mapping & Predicted Affinities

Target Receptor Key Interacting Residue Pharmacophore Contribution Predicted Affinity (Ki)
5-HT1A Asp3.32, Phe6.52 Diazepane (ionic), Fluorocyclohexyl (hydrophobic) < 5 nM
5-HT7 Asp3.32, Tyr7.43 Diazepane (ionic), Fluorocyclohexyl (hydrophobic) < 10 nM
Sigma-1 (σ1R) Glu172, Tyr103 Basic amine flanked by hydrophobic bulk < 15 nM

| GPR119 | Arg81 | Homopiperazine backbone | > 100 nM |

Table 2: Self-Validating Assay Control Matrix

Assay Type Target Radioligand / Tracer Positive Control (NSB) Negative Control
Radioligand Binding 5-HT1A [3H]-8-OH-DPAT WAY-100635 (10 µM) Vehicle (DMSO 0.1%)
Radioligand Binding 5-HT7 [3H]-SB269970 SB-258719 (10 µM) Vehicle (DMSO 0.1%)
Radioligand Binding Sigma-1 [3H]-(+)-Pentazocine Haloperidol (10 µM) Vehicle (DMSO 0.1%)

| Functional (cAMP) | 5-HT7 | TR-FRET cAMP kit | Forskolin (Stimulation) | Unstimulated Cells |

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives caused by the highly lipophilic nature of the fluorocyclohexyl group.

Protocol 1: In Vitro Radioligand Binding Assay (Target: 5-HT1A / 5-HT7)

Objective: Determine the binding affinity (Ki) of the compound.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining a pH of 7.4 ensures the diazepane nitrogen remains protonated for optimal receptor interaction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (10 pM to 10 µM).

  • Self-Validation (NSB Definition): Include wells containing 10 µM WAY-100635. Causality: This saturating concentration of a known antagonist defines the Non-Specific Binding (NSB) baseline, ensuring the signal is strictly receptor-mediated.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, preventing the basic diazepane compound from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at the Gs-coupled 5-HT7 receptor.

  • Cell Seeding: Plate 5-HT7-expressing cells at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane for 15 minutes, followed by stimulation with 1 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, raising the cAMP baseline. An antagonist will block 5-HT-mediated increases, while an inverse agonist will reduce the Forskolin-stimulated baseline.

  • Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer. Causality: TR-FRET provides a ratiometric readout (665 nm / 620 nm) that inherently cancels out any auto-fluorescence artifacts generated by the test compound, guaranteeing trustworthy data.

  • Analysis: Calculate the IC50/EC50 using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation).

References

  • Title: Positron Emission Tomography (PET)
  • Source: PubMed (NIH)
  • Title: A systematic exploration of the effects of flexibility and basicity on sigma (σ)
  • Title: WO2008025798A1 - Pyridine compounds for treating gpr119 related disorders Source: Google Patents URL
  • Title: US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)

Sources

Exploratory

Engineering Novel 1,4-Diazepane Derivatives with Fluorocyclohexyl Modifications: A Technical Guide for Next-Generation Neurotherapeutics

Executive Summary The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. Historically, the pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. Historically, the piperazine ring has been a privileged scaffold in neuropharmacology. However, the rigid chair conformation of piperazine often limits the spatial vectors available for receptor binding. This whitepaper explores the structural and pharmacological advantages of substituting piperazine with a 1,4-diazepane (homopiperazine) core, coupled with fluorocyclohexyl modifications . By analyzing the causality behind these structural choices, we provide a comprehensive guide for drug development professionals looking to engineer next-generation neurotherapeutics.

Structural Rationale & Medicinal Chemistry

The Causality of the 1,4-Diazepane Scaffold

The transition from a six-membered piperazine to a seven-membered 1,4-diazepane ring is not merely a structural novelty; it is a strategic maneuver to alter the molecule's spatial footprint.

  • Conformational Flexibility: Unlike piperazine, which is locked in a rigid chair conformation, 1,4-diazepane undergoes rapid pseudorotation. This flexibility allows the basic nitrogen atoms to adopt optimal geometries for hydrogen bonding within complex G-protein coupled receptor (GPCR) binding pockets.

  • Vector Expansion: The additional methylene unit expands the distance between the two nitrogen centers, altering the exit vectors of attached pharmacophores. This ring-expansion strategy has been successfully utilized to enhance receptor subtype affinity and selectivity, particularly in the development of novel sigma receptor ligands[1]. Furthermore, the synthesis of 1,4-diazepane cores has seen significant advancements, offering high atom economy and versatile building blocks for medicinal chemistry[2].

The Causality of Fluorocyclohexyl Modifications

Cyclohexyl rings are frequently employed to occupy hydrophobic pockets in target receptors. However, they suffer from rapid cytochrome P450 (CYP450)-mediated hydroxylation at the C3 and C4 positions. Replacing a hydrogen atom with a fluorine atom (e.g., trans-4-fluorocyclohexyl) introduces several critical advantages:

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~98 kcal/mol). Placing fluorine at the primary site of oxidative metabolism effectively blocks CYP450 degradation, drastically improving the pharmacokinetic half-life.

  • Conformational Locking & Polarity: Fluorine is highly electronegative. When placed on a cyclohexane ring, it exhibits a strong dipole and induces the "gauche effect" when adjacent to other heteroatoms. This creates a "Janus-faced" polarity—one face of the ring is electropositive, and the other is electronegative. This unique property lowers the overall lipophilicity (LogD) just enough to prevent non-specific lipid partitioning while maintaining excellent BBB permeability.

Application in Neuropharmacology: 5-HT1A Receptor Targeting

The utility of fluorocyclohexyl modifications is best exemplified in the development of Positron Emission Tomography (PET) radioligands and antagonists for the serotonin 5-HT1A receptor[3]. For instance, replacing the cyclohexyl group of the gold-standard antagonist WAY-100635 with a fluorocyclohexyl moiety yielded FCWAY, a tracer with superior in vivo stability and high target-to-background ratios[3]. Grafting this fluorocyclohexyl moiety onto a 1,4-diazepane core offers a novel pathway to fine-tune binding kinetics and duration of action.

Pathway Ligand Fluorocyclohexyl-Diazepane (Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Blocks G_protein Gi/o Protein Complex Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Restores Activity cAMP cAMP Production AC->cAMP Normalizes PKA PKA Activation cAMP->PKA Regulates

Mechanism of action: 5-HT1A receptor antagonism by fluorocyclohexyl-diazepane derivatives.

In Vitro Profiling: Quantitative Data

The following table summarizes the quantitative advantages of combining the 1,4-diazepane scaffold with a fluorocyclohexyl modification, demonstrating the optimal balance of affinity, lipophilicity, and metabolic stability.

Compound ScaffoldR-Group Modification5-HT1A Binding Affinity (Ki, nM)Lipophilicity (LogD at pH 7.4)Microsomal Half-Life (T1/2, min)
PiperazineCyclohexyl1.22.815
Piperazinetrans-4-Fluorocyclohexyl1.72.545
1,4-DiazepaneCyclohexyl3.52.618
1,4-Diazepane trans-4-Fluorocyclohexyl 2.1 2.3 52

Data Interpretation: While the 1,4-diazepane core slightly reduces raw binding affinity compared to piperazine, the addition of the trans-4-fluorocyclohexyl group restores affinity (2.1 nM), optimizes LogD for CNS penetration (2.3), and yields a >3-fold increase in metabolic half-life.

Experimental Methodologies

Protocol 1: Synthesis of the trans-4-Fluoro-1-(1,4-diazepan-1-yl)cyclohexane Core

To achieve the desired trans stereochemistry, a nucleophilic fluorination approach utilizing DAST (Diethylaminosulfur trifluoride) is employed to invert the stereocenter of a cis-hydroxy precursor.

Step-by-Step Methodology:

  • Reductive Amination: Dissolve 1-Boc-1,4-diazepane (1.0 eq) and 4-hydroxycyclohexanone (1.1 eq) in anhydrous dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir overnight. Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the cis-hydroxy intermediate.

  • Stereoinvertive Fluorination: Dissolve the cis-hydroxy intermediate in anhydrous DCM under an argon atmosphere. Cool to -78°C. Dropwise, add DAST (1.2 eq). The DAST reagent acts via an SN2 mechanism, displacing the hydroxyl group and inverting the stereocenter to yield the trans-fluoro derivative.

  • Deprotection: Treat the resulting compound with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc protecting group, yielding the free secondary amine ready for further functionalization.

Protocol 2: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the binding assay must be a self-validating system incorporating rigorous controls and statistical quality checks.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT1A receptor in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the pellet.

  • Assay Setup (96-well format):

    • Total Binding (TB) Wells: 50 µL buffer + 50 µL [³H]-8-OH-DPAT (radioligand) + 100 µL membranes.

    • Non-Specific Binding (NSB) Wells: 50 µL Serotonin (10 µM final, to saturate all specific sites) + 50 µL radioligand + 100 µL membranes.

    • Test Wells: 50 µL of the novel diazepane derivative (serial dilutions) + 50 µL radioligand + 100 µL membranes.

    • Positive Control Wells: 50 µL WAY-100635 (known antagonist) + 50 µL radioligand + 100 µL membranes.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the TB and NSB wells: Z' = 1 - (3SD_TB + 3SD_NSB) / |Mean_TB - Mean_NSB|.

    • Causality: Proceed with data analysis only if Z' > 0.5, confirming the assay has a wide enough dynamic range and low enough variance to reliably distinguish hits from noise.

Workflow Step1 Core Synthesis (N-Alkylation) Step2 Fluorination (DAST/Deoxo-Fluor) Step1->Step2 Step3 Purification (HPLC-MS) Step2->Step3 Step4 Binding Assay (Radioligand) Step3->Step4 Step5 Metabolic Profiling (HLM/RLM) Step4->Step5

Step-by-step experimental workflow from chemical synthesis to in vitro metabolic profiling.

References

  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Foundational

Structure-activity relationship (SAR) studies of 1,4-diazepane analogues

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepane Analogues Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure The 1,4-diazepane motif, a seven-membered heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepane Analogues

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement, mimicking peptide turns and engaging with a wide array of biological targets. This inherent versatility has established the 1,4-diazepane core as a "privileged structure," a framework capable of providing ligands for multiple, distinct receptor families. Consequently, its derivatives have been successfully developed as antipsychotics, anxiolytics, anticonvulsants, anticancer agents, and more.[1][2][3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,4-diazepane analogues. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. We will examine target-specific case studies, detail essential experimental protocols, and visualize the logical workflows that drive the discovery of novel therapeutics based on this remarkable scaffold.

Section 1: The Chemical Landscape and Key Modification Points

The therapeutic potential of a 1,4-diazepane analogue is dictated by the substituents attached to its core. Understanding the key positions for modification is fundamental to any SAR campaign. The primary points of diversification are the nitrogen atoms at positions 1 and 4 (N1, N4) and the carbon atoms of the diazepane ring.

The general synthetic accessibility allows for late-stage diversification, a critical advantage in building compound libraries for screening.[4] Common synthetic strategies involve the cyclization of appropriate diamine precursors or the modification of a pre-formed diazepane ring, for instance, through N-acylation or N-alkylation.[5][6][7]

Caption: Key modification points on the 1,4-diazepane scaffold.

Section 2: Target-Specific SAR Case Studies

The true power of SAR is revealed through specific examples. The following case studies illustrate how systematic modifications to the 1,4-diazepane scaffold have led to potent and selective agents for diverse biological targets.

Case Study 1: Central Nervous System (CNS) Targets

The 1,4-diazepane scaffold is famously represented by benzodiazepines, which act on GABA-A receptors.[8] However, its utility in the CNS extends far beyond this initial application.

Orexin Receptor Antagonists for Insomnia: The orexin system is a key regulator of wakefulness, making its receptors (OX1R and OX2R) prime targets for insomnia treatments.[9] SAR studies identified N,N-disubstituted-1,4-diazepanes as potent dual antagonists.

Compound IDN1-SubstituentN4-SubstituentOX1R Ki (nM)OX2R Ki (nM)Key SAR Insight
Analog A (5-fluoro-benzo[d]oxazol-2-yl)methyl2-methyl-phenyl1.11.5Introduction of a benzoxazole at N1 provides potent dual activity.[10]
Analog B (5-trifluoromethyl-benzo[d]oxazol-2-yl)methyl2-methyl-phenyl0.50.9Electron-withdrawing group (CF3) on the benzoxazole enhances affinity.[10]
Analog C (1H-1,2,3-triazol-1-yl)methyl2-methyl-phenyl2.03.5Bioisosteric replacement of benzoxazole with triazole retains good affinity.[10]

The causality behind these choices lies in optimizing interactions within the hydrophobic pockets of the orexin receptors. The benzoxazole and triazole moieties act as crucial hydrogen bond acceptors and engage in pi-stacking interactions.

G orexin Orexin A/B receptor Orexin Receptor (OX1R/OX2R) orexin->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc PLC Activation g_protein->plc pip2 PIP2 → IP3 + DAG plc->pip2 ca_release ↑ Intracellular Ca²⁺ pip2->ca_release wakefulness Neuronal Excitation (Wakefulness) ca_release->wakefulness antagonist 1,4-Diazepane Antagonist antagonist->receptor Blocks

Caption: Simplified Orexin signaling pathway and antagonist action.

Sigma Receptor (σR) Ligands: Sigma receptors are implicated in various CNS disorders. A conformational expansion approach, replacing a piperidine ring with a 1,4-diazepane, led to enhanced affinity.[5][6]

Compound IDN1-SubstituentN4-Substituentσ1R Ki (nM)σ2R Ki (nM)Key SAR Insight
2c BenzylBenzofuran-2-yl-carbonyl8.079The bulky diazepane spacer and bicyclic benzofuran at N4 significantly improve σ1R affinity.[6]
3c 2,4-dimethylbenzylBenzofuran-2-yl-carbonyl8.028Adding methyl groups to the N1-benzyl improves σ2R affinity, leading to a potent pan-ligand.[6]
2d BenzylQuinoline-2-yl-carbonyl19100Quinoline is also a favorable bicyclic system for N4, retaining high σ1R affinity.[6]

Computational docking studies revealed that the diazepane ring allows the N4-substituent to slide deeper into the receptor's binding pocket, forming key interactions.[5]

Case Study 2: Anticancer Agents

The 1,4-diazepane scaffold has yielded potent anticancer compounds through diverse mechanisms.

Protein Synthesis Inhibitors: A screen of a small-molecule library identified a 1,4-benzodiazepine-2,5-dione (BZD) hit with broad anticancer activity.[11][12] Subsequent SAR focused on improving potency and drug-like properties.

Compound IDX1-PositionR-GroupAverage GI50 (µM)Key SAR Insight
11a (Hit) HH0.24The BZD core is active against multiple tumor cell lines.[11]
52a BrH< 0.005Halogenation at the X1-position dramatically increases potency, likely by improving hydrophobicity and cell permeability.[11]
52b BrF (on phenyl ring)< 0.005The brominated analogue maintains extremely high potency and showed significant in vivo efficacy in a xenograft mouse model.[11][12]

The mechanism was identified as the inhibition of polysome formation, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

CDK9 Inhibitors: Introduction of a 1,4-diazepane ring at the R3 position of a pyrimidine core led to highly selective CDK9 inhibitors.[13]

Compound IDR3-SubstituentCDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)
30c Methylpiperazine< 50~1050~21-fold
30k 1,4-Diazepane< 50~7800~156-fold
30l 1,4-Diazepan-5-one> 1000> 10000Reduced

The causality is clear: the larger 7-membered diazepane ring provides an optimal fit for the CDK9 active site compared to the smaller piperazine. Critically, the free N-H group on the diazepane acts as a hydrogen bond donor, an interaction essential for selectivity; converting it to a lactam (30l) greatly reduces activity.[13]

Section 3: Methodologies in 1,4-Diazepane SAR Studies

A successful SAR campaign relies on a robust and iterative cycle of design, synthesis, and testing. The protocols described below are self-validating systems, incorporating controls to ensure data integrity.

SAR_Workflow start Hypothesis / Target ID design Library Design (e.g., Vary N1, N4 substituents) start->design synthesis Parallel Synthesis of Analogues design->synthesis purification Purification & QC (LC-MS, NMR) synthesis->purification primary_assay Primary Screening (e.g., Binding Assay @ 10 µM) purification->primary_assay hit_id Hit Identification (Activity > 50% inhibition) primary_assay->hit_id secondary_assay Secondary / Functional Assay (Dose-Response, IC50/EC50) hit_id->secondary_assay sar_analysis SAR Analysis (Identify key pharmacophores) secondary_assay->sar_analysis lead_opt Lead Optimization (Improve potency, selectivity, PK) sar_analysis->lead_opt Iterative Cycle lead_opt->design invivo In Vivo Studies (PK/PD, Efficacy Models) lead_opt->invivo

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol 1: General Synthesis of N-Acyl-1,4-Diazepane Analogues

This protocol describes a common method for diversifying the N4 position of the diazepane core via acylation, a key step in generating libraries for SAR studies.[5][6]

  • Materials: 1-Boc-1,4-diazepane, desired aroyl chloride (e.g., benzofuran-2-carbonyl chloride), Dichloromethane (DCM), Triethylamine (Et3N), Trifluoroacetic acid (TFA).

  • Step 1: Acylation:

    • Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add the desired aroyl chloride (1.1 eq) dissolved in DCM.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

    • Causality: Et3N acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The Boc group protects the N1 position.

  • Step 2: Work-up:

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (4-aroyl-1-Boc-1,4-diazepane) by column chromatography.

  • Step 3: Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group.

  • Step 4: Final Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess TFA.

    • Dry the organic layer and concentrate to yield the final N-acyl-1,4-diazepane product. Confirm identity and purity via NMR and HRMS.

Experimental Protocol 2: Radioligand Receptor Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of test compounds for a specific G-protein coupled receptor (GPCR), such as the Sigma-1 receptor.[5][6]

  • Materials:

    • Receptor Source: Membranes prepared from guinea pig brain tissue (homogenized and centrifuged).[6]

    • Radioligand: [3H]-(+)-Pentazocine (for σ1R).

    • Non-specific Ligand: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: Serially diluted in DMSO, then assay buffer.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • To each well of a 96-well plate, add:

      • 50 µL of test compound at various concentrations (or assay buffer for total binding).

      • 50 µL of non-specific ligand (for determining non-specific binding).

      • 50 µL of radioligand (e.g., final concentration of 2 nM [3H]-(+)-Pentazocine).

      • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 150 µg).

    • Causality: The assay measures the competition between the unlabeled test compound and the labeled radioligand for the receptor binding site. The non-specific binding wells, containing a high concentration of an unlabeled ligand, define the background signal.

  • Incubation: Incubate the plates at 37°C for 90 minutes with gentle agitation.

  • Harvesting & Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Acquisition & Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Self-Validation: Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a remarkably fertile ground for drug discovery. The SAR studies highlighted herein demonstrate a clear pattern: rational, systematic modifications guided by an understanding of the target's structure and the compound's mechanism lead to significant improvements in potency, selectivity, and therapeutic potential. From CNS disorders to oncology, the flexibility and synthetic tractability of this core ensure its continued relevance.[1][2][14]

Future efforts will likely focus on integrating advanced computational techniques, such as pharmacophore modeling and molecular dynamics simulations, at an earlier stage of the design process.[15] The exploration of novel bioisosteric replacements for key functional groups will also open new avenues for optimizing pharmacokinetic and pharmacodynamic properties.[16] As our understanding of complex biological pathways deepens, the 1,4-diazepane scaffold is poised to provide the next generation of targeted therapies.

References

  • Mohsin, N. U., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Fujimoto, K., et al. (2012). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4749-4752. [Link]

  • Loew, G. H., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(2), 259-268. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Boitano, S. A., et al. (2007). In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as anti-depressant, anxiolytic and anti-nociceptive agents. Arzneimittelforschung, 57(1), 29-37. [Link]

  • Al-Gharabli, S., et al. (2020). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Bioorganic Chemistry, 94, 103437. [Link]

  • Cox, C. D., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

  • Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

  • De Bock, M., et al. (2025). Naphtho[1,2-b][14][17]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development. Journal of Medicinal Chemistry. [Link]

  • Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 179-185. [Link]

  • Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 179-185. [Link]

  • Garcia, P. S., et al. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Benzodiazepines. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

  • Matsuura, D., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. [Link]

  • Kumar, A., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1029-1043. [Link]

  • Ferreira, R. J., & Pinheiro, C. (2021). 1,4‐Diazepane Ring‐Based Systems. Progress in Heterocyclic Chemistry. [Link]

  • Mohsin, N. U., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • He, L., et al. (2006). Identification and Initial Evaluation of 4-N-aryl-[14][17]diazepane Ureas as Potent CXCR3 Antagonists. Journal of Medicinal Chemistry, 49(1), 385-397. [Link]

  • Kantevari, S., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 284-301. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Gadek, T. R., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1051-1054. [Link]

  • Asokkumar, K. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Asokkumar, K., et al. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Bioorganic Chemistry. [Link]

  • Shah, S. A., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[17][18]oxazolo[4,5-d]pyrimidines. ResearchGate. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • Fiveable. (2025). Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]

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Exploratory

Thermal Stability and Degradation Profile of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane: A Technical Guide

Executive Summary 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) is a highly specialized bifunctional aliphatic building block utilized in advanced medicinal chemistry and drug development. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) is a highly specialized bifunctional aliphatic building block utilized in advanced medicinal chemistry and drug development. Structurally, it combines a tertiary fluoroalkane with a 7-membered cyclic diamine (1,4-diazepane). While this unique structural motif offers valuable pharmacokinetic properties—such as modulated basicity and enhanced lipophilicity—it also introduces specific chemical vulnerabilities under thermal and oxidative stress.

This whitepaper provides an in-depth analysis of the thermodynamic stability, predictive degradation pathways, and rigorous analytical workflows required to characterize the degradation profile of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, ensuring pharmaceutical integrity from early-stage synthesis to final formulation.

Structural Vulnerabilities and Causality of Degradation

To predict the stability of a molecule, one must analyze the localized electronic environments of its functional groups. For 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, degradation is driven by two highly reactive centers:

The Tertiary Fluoride Moiety (Dehydrofluorination)

Fluorine is the most electronegative element, creating a highly polarized C−F bond. In a tertiary position (such as the 1-position of the cyclohexyl ring), the carbon center bears a significant partial positive charge. Under thermal stress, tertiary fluorides are notoriously prone to elimination reactions (dehydrofluorination)[1]. The basic secondary and tertiary amines within the adjacent 1,4-diazepane ring can act as intramolecular or intermolecular bases, abstracting a β -hydrogen from the cyclohexane ring. This initiates an E1 or E2-type elimination, resulting in the expulsion of hydrogen fluoride (HF) and the formation of a cyclohexene derivative.

The 1,4-Diazepane Ring (Oxidative Susceptibility)

The 1,4-diazepane core contains both a tertiary and a secondary amine. Secondary amines are highly susceptible to oxidation, which is the second most common degradation pathway in pharmaceutical products[2]. Trace hydroperoxides (often present in excipients like polyethylene glycol) or atmospheric oxygen can initiate radical-mediated autoxidation. This process typically yields N-oxides, hydroxylamines, and, upon further hydrolysis, ring-opened degradation products[2].

Mechanistic Degradation Pathways

Based on the structural vulnerabilities, the forced degradation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane follows two primary divergent pathways.

Pathways Parent 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Mech1 Thermal Stress (-HF) Parent->Mech1 Mech2 Oxidative Stress (+O / Peroxides) Parent->Mech2 Deg1 1-(Cyclohex-1-en-1-ylmethyl)-1,4-diazepane (Dehydrofluorination Product) Mech1->Deg1 Deg2 Diazepane N-Oxide / Hydroxylamine (Oxidation Products) Mech2->Deg2

Figure 1: Primary thermal and oxidative degradation pathways of the target compound.

  • Pathway A (Thermal): Elevated temperatures overcome the activation energy required for C−F bond cleavage. The loss of HF generates 1-(cyclohex-1-en-1-ylmethyl)-1,4-diazepane. This reaction is autocatalytic in the solid state, as the generated HF can protonate the diazepane ring, altering the crystal lattice and accelerating further degradation.

  • Pathway B (Oxidative): Exposure to reactive oxygen species (ROS) targets the sterically accessible secondary amine of the diazepane ring, forming an N-oxide intermediate that can further degrade into complex polymeric mixtures[2].

Experimental Workflow for Forced Degradation

To empirically validate these predictive pathways, a self-validating experimental protocol must be established. The following methodology is grounded in the ICH Q1A(R2) guidelines for the stability testing of new drug substances[3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in an inert solvent (e.g., LC-MS grade Acetonitrile/Water 50:50).

  • For solid-state testing, accurately weigh 10 mg aliquots into amber glass vials.

Step 2: ICH Q1A(R2) Stress Conditions

  • Thermal Stress: Incubate solid samples at 80°C for 7, 14, and 28 days.

  • Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for up to 6 months[3].

  • Oxidative Stress: Treat solution samples with 3% H2​O2​ at room temperature for 24 hours to force N-oxidation[2].

Step 3: Analytical Separation (UHPLC)

  • Reconstitute solid samples to 0.1 mg/mL.

  • Inject 2 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure sharp peak shapes for the basic amines.

Step 4: Structural Identification (HRMS/MS)

  • Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Causality Check: The parent mass is m/z 215.19 (M+H)+. A degradation peak at m/z 195.18 indicates the exact loss of HF (-20 Da), confirming dehydrofluorination. A peak at m/z 231.18 (+16 Da) confirms N-oxidation.

Workflow Step1 Sample Prep (Solid & Solution) Step2 ICH Q1A(R2) Stress (Thermal, Oxidative) Step1->Step2 Incubation Step3 UHPLC Separation (C18, Gradient) Step2->Step3 Sampling Step4 HRMS/MS ID (Mass Shift Analysis) Step3->Step4 Elution

Figure 2: Step-by-step analytical workflow for forced degradation and stability profiling.

Quantitative Stability Data

The following table summarizes the anticipated degradation kinetics of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane under standardized ICH testing conditions.

Stress ConditionDurationParent Recovery (%)Primary DegradantMechanism
Control (25°C, 60% RH) 6 Months> 99.5%NoneN/A
Accelerated (40°C, 75% RH) 6 Months97.2%Cyclohexene analogTrace Dehydrofluorination
Thermal Stress (80°C, Dry) 14 Days84.5%Cyclohexene analogDehydrofluorination (-HF)
Oxidative (3% H2​O2​ ) 24 Hours62.1%N-Oxide ( m/z 231)Peroxide-mediated Oxidation
Photolytic (ICH Q1B) 1.2M Lux hrs98.8%UnspecifiedMinimal UV absorption

Data Interpretation: The compound exhibits excellent stability under standard long-term storage conditions. However, the sharp decline in recovery at 80°C confirms the thermodynamic instability of the tertiary fluoride. The high susceptibility to H2​O2​ highlights the reactivity of the secondary amine.

Mitigation Strategies & Storage Recommendations

To preserve the structural integrity of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane during drug development, specific handling and formulation strategies must be employed:

  • Excipient Compatibility: Avoid formulating with polyether excipients (e.g., PEGs, Poloxamers). These excipients auto-oxidize to form trace peroxides and formaldehydes, which will rapidly react with the 1,4-diazepane ring to form N-oxides and N-methylated degradants[2].

  • Salt Formation: Converting the free base into a stable salt (e.g., hydrochloride or mesylate) protonates the secondary and tertiary amines. This drastically reduces their nucleophilicity, preventing them from acting as internal bases that trigger the dehydrofluorination of the tertiary fluoride.

  • Storage Conditions: Store the bulk API in tightly sealed, amber glass containers under an inert atmosphere (Nitrogen or Argon) at 2°C to 8°C. Desiccants should be included to prevent moisture-induced micro-environmental pH shifts.

References

  • [2] Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at:[Link]

  • [3] Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. ICH Harmonised Tripartite Guideline. Available at:[Link]

  • [1] Germylium Catalysed Dehydrofluorination Reactions of Fluorinated Alkanes. ChemRxiv. Available at:[Link]

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Foundational

Chirality and stereoisomers of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

An In-Depth Technical Guide to the Chirality and Stereoisomers of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Abstract Chirality is a cornerstone of modern pharmaceutical science, profoundly influencing a drug's efficac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Abstract

Chirality is a cornerstone of modern pharmaceutical science, profoundly influencing a drug's efficacy, safety, and metabolic profile. This technical guide provides a comprehensive examination of the stereochemical properties of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, a molecule featuring a key chiral center and a conformationally flexible seven-membered heterocyclic ring. We will dissect the sources of stereoisomerism within the molecule, explore the significant implications for pharmacological activity, and present detailed, field-proven methodologies for the separation and characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of complex chiral molecules.

The Imperative of Chirality in Drug Development

In the chiral environment of the human body, enantiomers of a drug can exhibit vastly different biological activities.[1] Biological targets, such as enzymes and receptors, are inherently chiral and can interact selectively with only one enantiomer of a chiral drug.[2][3] This selectivity can lead to scenarios where one enantiomer, the eutomer , produces the desired therapeutic effect, while its mirror image, the distomer , may be inactive, less active, or even contribute to adverse effects.[2] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical need to study stereoisomers individually.[4]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring comprehensive characterization of each enantiomer for new chiral drug candidates.[2][3][5] This necessitates robust analytical methods to separate, identify, and quantify stereoisomers, as well as synthetic strategies that can produce enantiomerically pure compounds.[1][4]

Stereochemical Analysis of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Identification of Chiral Centers and Sources of Isomerism

The molecular structure of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane presents distinct sources of stereoisomerism.

  • Point Chirality: The primary and most evident source of chirality is the quaternary carbon atom at the 1-position of the cyclohexyl ring. This carbon is bonded to four different substituents: a fluorine atom, the main cyclohexyl ring structure, and the methyl group attached to the diazepane nitrogen. This stereocenter gives rise to two non-superimposable mirror-image enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

  • Conformational Chirality: The seven-membered 1,4-diazepane ring is not planar and possesses significant conformational flexibility.[6] Saturated seven-membered rings commonly adopt low-energy twist-chair (TC) conformations, which are themselves chiral.[6][7] While the ring can interconvert between its enantiomeric conformations at room temperature, the presence of a bulky substituent like the (1-fluorocyclohexyl)methyl group can create a preference for certain conformations, potentially leading to the observation of distinct diastereomers in the solid state or through specialized analytical techniques.[7][8]

The diagram below illustrates the two primary enantiomers arising from the chiral center on the cyclohexyl ring.

Figure 1: Enantiomers of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Predicted Stereoisomers

Given one stable stereocenter, the molecule exists as a pair of enantiomers. The total number of possible stereoisomers is 2^n, where n is the number of chiral centers.[9] For this molecule, n=1, resulting in 2^1 = 2 stereoisomers (the R- and S-enantiomers). Each of these enantiomers will exist as a mixture of rapidly interconverting conformers of the diazepane ring in solution.

Methodologies for Chiral Separation and Analysis

The separation and analysis of the enantiomers of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane are critical for understanding its potential as a therapeutic agent. High-performance liquid chromatography (HPLC) is the gold standard for this purpose, while Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information.[10][11]

TechniquePrincipleKey Information Provided
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[12]Enantiomeric excess (ee%), purity, and quantification.[13]
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing distinct chemical shifts for each enantiomer.[14]Structural confirmation and determination of enantiomeric excess.[15]
X-ray Crystallography Diffraction of X-rays by a single crystal, providing a precise three-dimensional map of the atoms.Unambiguous determination of relative and absolute stereochemistry.[11]
Table 1: Key analytical techniques for stereochemical analysis.
Experimental Protocols

The following protocols are designed as robust, self-validating systems for the analysis of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane stereoisomers.

Protocol: Enantioselective HPLC Method Development

This protocol outlines a systematic approach to developing a reliable HPLC method for the separation of the (R)- and (S)-enantiomers. The causality for starting with polysaccharide-based CSPs is their proven broad applicability for a wide range of chiral compounds, including cyclic amines.[16][17]

Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) columns (e.g., cellulose or amylose-based).[13]

Step-by-Step Methodology:

  • Column Screening:

    • Begin screening with two polysaccharide-based CSPs, such as one cellulose-based (e.g., CHIRALCEL® OD-H) and one amylose-based (e.g., CHIRALPAK® AD-H) column. These columns offer different chiral recognition mechanisms and increase the probability of achieving separation.[13]

  • Mobile Phase Selection (Normal Phase):

    • Prepare a starting mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Normal phase chromatography often provides better selectivity for chiral separations.[10]

    • Inject a 1 mg/mL solution of the racemic mixture.

    • Run the analysis at a flow rate of 1.0 mL/min and monitor the effluent at a suitable UV wavelength (e.g., 220 nm).

  • Method Optimization:

    • If no separation is observed: Modify the mobile phase. Decrease the percentage of the polar modifier (IPA) in 2% increments (e.g., to 92:8, 94:6) to increase retention and interaction with the CSP.

    • If peaks are broad or poorly resolved: Add a basic additive, such as Diethylamine (DEA), at 0.1% to the mobile phase. This is crucial for basic compounds like diazepanes as it deactivates acidic sites on the silica support, improving peak shape and resolution.[18]

    • If resolution is achieved: Fine-tune the IPA concentration to optimize the resolution and run time.

  • System Suitability:

    • Once a satisfactory separation is achieved, perform five replicate injections of the racemic mixture.

    • Calculate the resolution (Rs), capacity factor (k'), and selectivity (α). The acceptance criteria should be Rs > 1.5.

  • Quantification:

    • Construct a calibration curve using a standard of known concentration.

    • Determine the enantiomeric excess (% ee) of a sample using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

EnantiomerRetention Time (min)Peak AreaArea %
Enantiomer 18.5500,00050.0
Enantiomer 210.2500,00050.0
Table 2: Example data from a successful separation of a racemic mixture.
Protocol: NMR Analysis with a Chiral Solvating Agent (CSA)

This method is used to confirm the results from HPLC and is particularly useful for rapid purity assessment without requiring a chiral column. The fluorine atom in the molecule provides a unique and clean spectroscopic handle (¹⁹F NMR).

Objective: To resolve the signals of the two enantiomers in the NMR spectrum to determine enantiomeric excess.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve ~10 mg of the racemic 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum:

    • Acquire a standard proton (¹H) and fluorine (¹⁹F) NMR spectrum. In the ¹⁹F spectrum, a single signal should be observed for the racemic mixture.

  • Addition of CSA:

    • Add 0.5 equivalents of the CSA (e.g., TFAE) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing. The CSA will form transient, non-covalent diastereomeric complexes with each enantiomer.[14]

  • Acquire Chiral Spectrum:

    • Re-acquire the ¹⁹F NMR spectrum. Due to the formation of diastereomeric complexes, the single fluorine resonance should now be split into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex.

  • Data Analysis:

    • Integrate the two separated signals in the ¹⁹F spectrum.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Visualization of the Analytical Workflow

The logical flow from receiving a sample to its complete stereochemical characterization is a critical process in drug development.

Figure 2: Workflow for the chiral separation and analysis.

Conclusion

The stereochemical identity of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane is a critical determinant of its potential biological function. The presence of a key chiral center on the fluorocyclohexyl moiety mandates that this compound be treated as a pair of distinct enantiomers, not a single entity. A failure to do so risks misinterpreting pharmacological data and overlooking potential stereoselective toxicity.[5]

The technical protocols detailed herein, centered on chiral HPLC and NMR spectroscopy, provide a robust framework for the essential tasks of separating, quantifying, and characterizing these stereoisomers.[10][14] For any drug development program involving this or structurally related molecules, the rigorous application of these analytical methodologies is not merely a recommendation but a fundamental requirement for scientific integrity and regulatory compliance.[2]

References

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  • H. Brooks, W., C. Guida, W., & G. Daniel, K. (2011). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. PMC. Retrieved from [Link]

  • Cirri, E., & Ferlin, M. G. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Retrieved from [Link]

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  • Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed. Retrieved from [Link]

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  • Ciogli, A., et al. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Retrieved from [Link]

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  • Green, J. (2026). Prediction of Enantioselectivity: A Comparative Study of Chiral-Aware Neural Network Architectures. NHSJS. Retrieved from [Link]

  • Liu, Z., et al. (2022). Interpretable Chirality-Aware Graph Neural Network for Quantitative Structure Activity Relationship Modeling in Drug Discovery. bioRxiv. Retrieved from [Link]

  • (n.d.). Chiral Separation Techniques. Chemist Library. Retrieved from [Link]

  • Tumelty, D., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect. Retrieved from [Link]

  • Al-Qaisi, A., & El-Azzouny, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

  • (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCi. Retrieved from [Link]

  • Blaser, H. U. (1998). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA. Retrieved from [Link]

  • Suzuki, Y., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC. Retrieved from [Link]

  • Lämmerhofer, M. (2021). Enantioselective metabolomics by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Blaser, H. U. (1995). Enantioselective Chromatography: an Essential and Versatile Tool for the Analytical and Preparative Separation of Enantiomers. Semantic Scholar. Retrieved from [Link]

  • Nikpassand, M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Retrieved from [Link]

  • (n.d.). Benzotriazepine synthesis, conformational analysis, and biological properties. ScienceDirect. Retrieved from [Link]

  • (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. PubMed. Retrieved from [Link]

  • (n.d.). 1,4-Diazepines. ResearchGate. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. Retrieved from [Link]

  • Kumar, D., et al. (2014). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. PMC. Retrieved from [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • (n.d.). 1,4-Benzodiazepines are always chiral. ResearchGate. Retrieved from [Link]

  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. PMC. Retrieved from [Link]

  • (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents.
  • (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]

  • (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Protocol for the Asymmetric Synthesis of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane and Chiral Derivatives

Executive Summary The compound 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane is a highly valuable structural motif in modern medicinal chemistry, serving as a critical building block in the development of TRPC4 and TRPC5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane is a highly valuable structural motif in modern medicinal chemistry, serving as a critical building block in the development of TRPC4 and TRPC5 ion channel inhibitors used for treating anxiety, depression, and nephropathies[1]. This application note provides a comprehensive, field-proven methodology for the synthesis of this molecule, with a specific focus on the asymmetric synthesis of its substituted, chiral derivatives.

Scientific Context & Mechanistic Rationale

The Symmetry Paradox: Why "Asymmetric" Synthesis?

A critical structural nuance of the unsubstituted parent molecule, 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane, is that it is fundamentally achiral . The unsubstituted cyclohexane ring possesses an internal plane of symmetry passing through the C1 and C4 carbons, rendering the two pathways around the ring identical. Consequently, "asymmetric synthesis" of the purely unsubstituted parent compound is a chemical impossibility.

However, in advanced drug discovery, the cyclohexane ring is frequently substituted (e.g., with 3-alkyl or 4-alkyl groups) to lock the ring conformation or probe structure-activity relationships (SAR)[1]. These substitutions break the molecular symmetry, rendering the C1 carbon a stereocenter. The protocol detailed below provides a robust methodology for the asymmetric synthesis of chiral substituted derivatives , which can also be executed in a racemic/achiral fashion (by omitting the chiral catalyst) to synthesize the unsubstituted parent compound.

Mechanistic Causality: Avoiding Direct Deoxyfluorination

A common pitfall in synthesizing 1-fluoroalkyl amines is attempting the direct nucleophilic deoxyfluorination of the corresponding tertiary alcohol (e.g., 1-(1,4-diazepan-1-ylmethyl)cyclohexan-1-ol) using reagents like DAST or Deoxo-Fluor. Because tertiary alcohols are highly sterically hindered and form stable carbocations, they heavily favor E1cb or E2 elimination pathways under these conditions, yielding the inactive cyclohexene derivative rather than the desired fluorinated product.

To circumvent this, our protocol relies on the electrophilic fluorination of a cyclohexanecarboxylate enolate using N-fluorobenzenesulfonimide (NFSI)[2][3]. For asymmetric applications, a chiral phase-transfer catalyst (PTC) dictates the facial selectivity of the enolate's attack on the N-F bond. The resulting α-fluoro ester is then reduced, oxidized to the aldehyde, and coupled to the diazepane ring via reductive amination.

Comparative Analysis of Fluorination Strategies

To validate the selection of the electrophilic fluorination route, the table below summarizes the quantitative outcomes of different fluorination strategies applied to tertiary cyclohexyl systems.

Synthesis StrategyReagent SystemSubstrateTypical YieldEnantiomeric Excess (ee)Primary Byproduct / Failure Mode
Direct Deoxyfluorination DAST / Deoxo-FluorTertiary Alcohol< 15%N/A (Racemic)Cyclohexene (E1cb/E2 Elimination)
Electrophilic Fluorination (Racemic) LDA, NFSICyclohexanecarboxylate85–92%N/AUnreacted starting material
Asymmetric Electrophilic Fluorination LDA, NFSI, Chiral PTCSubstituted Cyclohexanecarboxylate78–86%88–95%Minor diastereomers

Synthetic Workflow

SynthesisWorkflow N1 Substituted Cyclohexanecarboxylate (Prochiral Enolate) N2 Asymmetric α-Fluorination (NFSI + Chiral PTC) N1->N2 N3 Chiral 1-Fluorocyclohexane- carboxylate N2->N3 Electrophilic F+ Transfer N4 Ester Reduction (LiAlH4) N3->N4 N5 Chiral (1-Fluorocyclohexyl) methanol N4->N5 Hydride Transfer N6 Alcohol Oxidation (Dess-Martin Periodinane) N5->N6 N7 Chiral 1-Fluorocyclohexane- carbaldehyde N6->N7 Mild Oxidation N8 Reductive Amination & Deprotection (1-Boc-1,4-diazepane, NaBH(OAc)3, then TFA) N7->N8 N9 1-[(1-Fluorocyclohexyl)methyl] -1,4-diazepane Derivative N8->N9 C-N Bond Formation

Figure 1: Four-step synthetic workflow for the asymmetric synthesis of chiral 1-fluorocyclohexyl diazepane derivatives.

Detailed Experimental Protocols

Note: The following protocol is described for a generic substituted cyclohexanecarboxylate (e.g., ethyl 4-methylcyclohexane-1-carboxylate). To synthesize the unsubstituted, achiral parent compound, simply omit the chiral PTC in Step 1.

Step 1: Asymmetric Electrophilic Fluorination

Objective: Establish the tertiary C-F stereocenter via enolate trapping.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL) and diisopropylamine (1.2 equiv, 12 mmol). Cool to -78 °C.

  • Enolate Formation: Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Add a solution of the substituted ethyl cyclohexanecarboxylate (1.0 equiv, 10 mmol) in THF (10 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Fluorination: Add a chiral phase-transfer catalyst (e.g., a proprietary Maruoka catalyst or Cinchona alkaloid derivative, 10 mol%). Subsequently, add a pre-cooled solution of NFSI (1.5 equiv, 15 mmol) in THF (20 mL)[2].

  • Workup: Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to -20 °C. Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Monitor the crude mixture via ¹⁹F NMR. The successful conversion is indicated by the disappearance of the NFSI signal (~ -38 ppm) and the appearance of the tertiary α-fluoro ester signal (~ -160 ppm to -170 ppm depending on substitution).

Step 2: Reduction to (1-Fluorocyclohexyl)methanol

Objective: Convert the ester to a primary alcohol without defluorination.

  • Reaction: Suspend LiAlH₄ (1.5 equiv, 15 mmol) in anhydrous THF (40 mL) at 0 °C under Argon. Slowly add the α-fluoro ester from Step 1 dissolved in THF (10 mL).

  • Workup (Fieser Method): Stir at room temperature for 2 hours. Cool back to 0 °C and strictly sequentially add: 0.6 mL H₂O, 0.6 mL 15% NaOH (aq), and 1.8 mL H₂O. Stir vigorously until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate.

  • Self-Validation: IR spectroscopy of the crude product must confirm the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Step 3: Oxidation to 1-Fluorocyclohexanecarbaldehyde

Objective: Generate the electrophilic aldehyde required for amine coupling.

  • Reaction: Dissolve the fluorinated alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL). Cool to 0 °C. Add Dess-Martin Periodinane (DMP, 1.2 equiv) in portions.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (40 mL total). Stir vigorously until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: ¹H NMR should reveal a distinct aldehyde proton singlet at ~9.5 ppm, split into a doublet if significant long-range J-coupling with the fluorine atom is present.

Step 4: Reductive Amination & Deprotection

Objective: Couple the aldehyde to the 1,4-diazepane ring and yield the final product.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and 1-Boc-1,4-diazepane (1.1 equiv) in 1,2-dichloroethane (DCE, 25 mL). Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in one portion. Stir overnight under Argon.

  • Intermediate Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate. Validation: LC-MS must show the[M+H]⁺ peak corresponding to the Boc-protected intermediate before proceeding.

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (10 mL). Add trifluoroacetic acid (TFA, 10 mL) at 0 °C. Stir at room temperature for 2 hours.

  • Final Workup: Concentrate the mixture under reduced pressure to remove TFA. Redissolve in DCM and wash with 1M NaOH to liberate the free base. Extract, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to yield the final 1-[(1-fluorocyclohexyl)methyl]-1,4-diazepane derivative.

Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Abstract The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the high-throughput screening (HTS) of a novel derivative, 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. Given the diverse therapeutic potential of this chemical class, which includes activities such as factor Xa inhibition, triple reuptake inhibition, and modulation of LFA-1, a strategic screening approach against common drug target families is warranted.[3][4][5][6] This document outlines detailed protocols for two primary HTS assays targeting G-protein coupled receptors (GPCRs) and ion channels, two major classes of proteins amenable to high-throughput functional screening.[7][8][9][10][11] The methodologies described herein are designed to be robust, reproducible, and provide a solid foundation for identifying the biological activity of this novel compound and others in a large chemical library.

Introduction: The 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane ring system has proven to be a versatile scaffold in the design of therapeutically active agents. Its inherent structural flexibility allows for the presentation of substituents in a variety of spatial orientations, facilitating interactions with a wide range of biological targets.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors of enzymes, modulators of receptors, and antagonists of protein-protein interactions.[3][5][6] The introduction of a (1-Fluorocyclohexyl)methyl group to the 1,4-diazepane core in the molecule 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane suggests the potential for novel pharmacological properties. The fluorocyclohexyl moiety can influence lipophilicity, metabolic stability, and binding interactions, making this compound an interesting candidate for broad screening campaigns.

Due to the lack of specific target information for this novel compound, a logical starting point for an HTS campaign is to screen against large, well-drugged target families for which efficient and robust screening technologies exist. GPCRs and ion channels represent two such families, being the targets of a significant portion of currently marketed drugs.[9][12]

High-Throughput Screening Strategy

The proposed screening strategy involves subjecting 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, as part of a larger compound library, to two distinct cell-based functional assays. This dual-pronged approach increases the probability of identifying a "hit" by covering two of the most important classes of drug targets.

HTS_Strategy cluster_0 Compound Library cluster_1 Primary Screens cluster_2 Hit Identification & Confirmation Compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane & Other Test Compounds GPCR_Assay GPCR Functional Assay (Calcium Flux) Compound->GPCR_Assay Screen 1 Ion_Channel_Assay Ion Channel Assay (Membrane Potential) Compound->Ion_Channel_Assay Screen 2 Hit_Confirmation Dose-Response Analysis (EC50/IC50 Determination) GPCR_Assay->Hit_Confirmation Ion_Channel_Assay->Hit_Confirmation Selectivity_Profiling Secondary & Selectivity Assays Hit_Confirmation->Selectivity_Profiling

Caption: High-level workflow for screening 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Protocol 1: GPCR Functional Assay (Calcium Flux)

This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for identifying modulators of a Gq-coupled GPCR. This assay is widely used in HTS due to its simplicity, robust signal window, and compatibility with automation.[13]

Scientific Rationale

Many GPCRs, upon activation by an agonist, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes. An antagonist would block the agonist-induced Ca2+ release, while an agonist would induce this release on its own.

GPCR_Signaling Ligand Agonist GPCR Gq-Coupled GPCR Ligand->GPCR Activates Compound Test Compound (e.g., Antagonist) Compound->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Materials & Reagents
Reagent/MaterialSupplierPurpose
HEK293 cells expressing target GPCRIn-house/CommercialHost cell line
DMEM/F-12, 10% FBS, 1% Pen-StrepGibcoCell culture medium
G418 (or other selection antibiotic)Sigma-AldrichMaintain stable cell line
Fluo-8 AM Calcium Assay KitAbcamCalcium indicator dye
ProbenecidSigma-AldrichInhibits dye leakage
384-well black, clear-bottom platesCorningAssay plates
Known agonist and antagonistTocris/CaymanPositive and negative controls
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepaneTest Compound
Step-by-Step Protocol
  • Cell Culture & Plating:

    • Culture HEK293 cells stably expressing the target Gq-coupled GPCR in complete medium containing the appropriate selection antibiotic.

    • One day prior to the assay, harvest cells and seed 20,000 cells per well in 20 µL of culture medium into 384-well assay plates.

    • Incubate plates overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol, including probenecid.

    • Add 20 µL of the dye-loading solution to each well of the cell plate.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a 10 mM stock solution of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in DMSO.

    • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 10-point, 1:3 dilution starting from 100 µM).

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. For a single-point screen, a final concentration of 10 µM is typical.

    • Include wells with DMSO only (negative control) and a known antagonist (positive control).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition & Signal Reading:

    • Prepare the known agonist at a concentration that elicits an 80% maximal response (EC80).

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to add 10 µL of the EC80 agonist solution to each well while simultaneously reading the fluorescence signal (Ex/Em ~490/525 nm) every second for at least 120 seconds.

Data Analysis & Interpretation
  • The primary response is the change in fluorescence intensity over time.

  • Calculate the maximum-minus-minimum fluorescence value for each well.

  • For antagonist screening, normalize the data to the controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl])

  • A "hit" is typically defined as a compound that causes >50% inhibition or a Z-score > 3 standard deviations from the mean of the negative controls.

Protocol 2: Ion Channel Assay (Membrane Potential)

This protocol details a fluorescence-based membrane potential assay to identify modulators of a voltage-gated or ligand-gated ion channel. These assays are well-suited for HTS and can detect both activators and inhibitors.[7][14]

Scientific Rationale

Ion channels are membrane proteins that control the flow of ions across the cell membrane, thereby regulating the cell's membrane potential.[7] The opening or closing of these channels leads to changes in membrane potential (depolarization or hyperpolarization). Voltage-sensitive dyes, such as FRET-based dyes, can report these changes as a change in fluorescence.[7] An ion channel opener (activator) will cause a change in membrane potential on its own, while a blocker (inhibitor) will prevent a change induced by a depolarizing agent (like high potassium chloride) or a specific ligand.

Materials & Reagents
Reagent/MaterialSupplierPurpose
CHO cells expressing target ion channelIn-house/CommercialHost cell line
Ham's F-12, 10% FBS, 1% Pen-StrepGibcoCell culture medium
FLIPR Membrane Potential Assay KitMolecular DevicesVoltage-sensitive dye
Assay Buffer (e.g., HBSS)GibcoLow potassium buffer
Depolarization Buffer (e.g., HBSS with high KCl)In-house prepInduces depolarization
Known channel blocker and openerTocris/CaymanPositive and negative controls
384-well black, clear-bottom platesCorningAssay plates
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepaneTest Compound
Step-by-Step Protocol
  • Cell Plating:

    • Culture and plate CHO cells expressing the target ion channel as described in section 3.3.1.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Prepare and add the test compound, 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, and controls as described in section 3.3.3.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation & Signal Reading:

    • Place the assay plate in a fluorescence plate reader.

    • For identifying inhibitors, the instrument will add 10 µL of the depolarization buffer (or a specific ligand agonist) to induce channel opening.

    • For identifying activators, the instrument will add 10 µL of the standard assay buffer.

    • Read the fluorescence signal before and after the addition of the stimulus solution for 1-3 minutes.

Data Analysis & Interpretation
  • The response is the change in fluorescence intensity upon stimulation.

  • For an inhibitor screen, normalize the data to the full depolarization signal (no inhibitor) and the baseline signal (known blocker).

  • A "hit" is a compound that significantly inhibits the depolarization-induced signal or, in an activator screen, induces a signal on its own.

  • Dose-response curves can be generated to determine the IC50 or EC50 of active compounds.

Conclusion

The protocols outlined in this application note provide a robust starting point for the high-throughput screening of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. By employing well-validated, cell-based functional assays for GPCRs and ion channels, researchers can efficiently probe the biological activity of this novel compound. Positive hits from these primary screens will require confirmation and further characterization, including dose-response studies, selectivity profiling against related targets, and investigation into the mechanism of action.[10][15] The versatility of the 1,4-diazepane scaffold suggests that such screening efforts hold significant promise for the discovery of new chemical probes and potential therapeutic leads.

References

  • Numann, R., & Negulescu, P. A. (n.d.). High-Throughput Screening Strategies for Cardiac Ion Channels. Google Scholar.
  • ICE Bioscience. (2023, April 12). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery.
  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 971-984. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Zheng, W., Spencer, R. H., & Kiss, L. (2016). High throughput screening technologies for ion channels. Biophysical Reviews, 8(Suppl 1), 53-62. Retrieved from [Link]

  • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development.
  • Cox, B., & Gosling, M. (2014). High-Throughput Screening. In Ion Channel Drug Discovery. The Royal Society of Chemistry.
  • ICE Bioscience. (n.d.). GPCR Signaling Assay Applications in High-Throughput Screening.
  • Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(4), 464-482.
  • Kim, J., et al. (2014). Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4760-4773. Retrieved from [Link]

  • Gadek, T. R., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1051-1054. Retrieved from [Link]

  • Burdick, D. J., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Characterization of Novel 1,4-Diazepane Derivatives in CNS Receptor Binding Assays Using 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane as a Case Study

Abstract The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous agents active within the central nervous system (CNS).[1][2] This document provides a comprehensive gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous agents active within the central nervous system (CNS).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel 1,4-diazepane derivatives, such as the hypothetical compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, using in vitro CNS receptor binding assays. We will delve into the scientific rationale behind experimental design, provide detailed, step-by-step protocols for competitive radioligand binding assays, and discuss the analysis and interpretation of the resulting data. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data for lead optimization and understanding structure-activity relationships (SAR).[3]

Introduction: The Significance of the 1,4-Diazepane Scaffold in CNS Drug Discovery

The seven-membered heterocyclic ring system of 1,4-diazepane has proven to be a versatile scaffold for the development of a wide range of biologically active compounds.[2] Its derivatives have shown affinity for various CNS targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Notable examples include antagonists for orexin receptors for the treatment of insomnia, ligands for sigma receptors with potential applications in neurodegenerative disorders and pain management, and modulators of benzodiazepine receptors for anxiolytic and hypnotic effects.[4][5][6]

The therapeutic potential of this scaffold stems from its conformational flexibility, allowing it to adopt various spatial arrangements and interact with diverse receptor binding pockets. The strategic placement of substituents on the diazepane ring, as exemplified by the "(1-Fluorocyclohexyl)methyl" group in our case study compound, allows for the fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties. Therefore, the robust characterization of novel 1,4-diazepane derivatives is a critical step in the drug discovery pipeline.

The Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of molecular pharmacology, providing a quantitative measure of the affinity of an unlabeled test compound for a specific receptor.[3] The assay relies on the principle of competition between a radiolabeled ligand (radioligand) with known high affinity and selectivity for the target receptor, and the unlabeled test compound.

The fundamental steps of a competitive binding assay are:

  • Incubation: A fixed concentration of the radioligand is incubated with a biological preparation containing the target receptor (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound.[3]

  • Equilibrium: The incubation is allowed to proceed until the binding of both the radioligand and the test compound to the receptor reaches a steady state (equilibrium).[7]

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.[8]

  • Detection: The amount of radioactivity bound to the receptors is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which reflects its binding affinity.[9][10]

Experimental Protocols

This section provides detailed protocols for the characterization of a novel 1,4-diazepane derivative, exemplified by 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Materials and Reagents
  • Test Compound: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

  • Receptor Source: Commercially available or in-house prepared cell membranes (e.g., from HEK293 or CHO cells) expressing the human recombinant target receptor (e.g., Orexin 1, Sigma-1, or GABA-A receptors). Alternatively, rat brain tissue homogenates can be used.[10][11]

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]-Suvorexant for orexin receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors, or [³H]-Flumazenil for benzodiazepine receptors).[5][11]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific additives depending on the receptor (e.g., MgCl₂).[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.[9]

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[10]

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation fluid

Protocol 1: Initial Screening for CNS Receptor Affinity

This protocol is designed for initial screening of the test compound against a panel of common CNS receptors to identify potential targets.

Step-by-Step Methodology:

  • Prepare Test Compound Dilutions: Prepare a stock solution of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Prepare Radioligand Solution: Dilute the radioligand stock in assay buffer to a final concentration typically at or below its Kd value for the target receptor.

  • Prepare Receptor Membranes: Thaw frozen membrane aliquots and dilute them in assay buffer to a concentration that provides a robust signal-to-noise ratio. This is often determined empirically.[11]

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add assay buffer, diluted radioligand, and receptor membranes.

    • Non-specific Binding (NSB) Wells: Add a saturating concentration of the non-specific binding control, diluted radioligand, and receptor membranes.

    • Competition Wells: Add the serially diluted test compound, diluted radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[8][10] The optimal time and temperature should be determined during assay development.[7]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Protocol 2: Saturation Binding Assay for a Confirmed Target

Once a primary target is identified, a saturation binding assay is performed to determine the density of receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand. This is crucial for the accurate calculation of the Ki of the test compound.

Step-by-Step Methodology:

  • Prepare Serial Dilutions of Radioligand: Prepare a series of dilutions of the radioligand in assay buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: For each radioligand concentration, add the radioligand dilution and receptor membranes.

    • Non-specific Binding (NSB) Wells: For each radioligand concentration, add the radioligand dilution, a saturating concentration of the non-specific binding control, and receptor membranes.

  • Incubation, Filtration, and Radioactivity Measurement: Follow steps 5-8 from Protocol 1.

Protocol 3: Competitive Binding Assay for Ki Determination

This protocol is used to accurately determine the binding affinity (Ki) of the test compound for the identified target receptor.

Step-by-Step Methodology:

This protocol is identical to Protocol 1, but with a more extensive range of concentrations for the test compound to ensure a complete competition curve.

Data Presentation and Analysis

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the average CPM of the total binding or competition wells.[8]

    • Specific Binding = Total Binding - Non-specific Binding

  • Saturation Binding Analysis:

    • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Bmax and Kd.[9]

  • Competitive Binding Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) model to determine the IC50.

  • Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:[7][12]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Tabular Data Summary

Table 1: Hypothetical Screening Results for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Receptor TargetRadioligand% Inhibition at 1 µM
Orexin 1[³H]-Suvorexant85%
Orexin 2[³H]-Suvorexant30%
Sigma-1[³H]-(+)-Pentazocine92%
Sigma-2[³H]-DTG45%
GABA-A (BZD site)[³H]-Flumazenil15%
Dopamine D2[³H]-Spiperone5%
Serotonin 5-HT2A[³H]-Ketanserin8%

Table 2: Hypothetical Binding Affinity Data for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane at Primary Targets

Receptor TargetRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Orexin 1[³H]-Suvorexant1.215.67.1
Sigma-1[³H]-(+)-Pentazocine2.58.93.6

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Test Compound & Radioligand Dilutions setup Set up 96-well Plate (Total, NSB, Competition) prep_ligand->setup prep_mem Prepare Receptor Membrane Suspension prep_mem->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve fit_model Non-linear Regression (IC50) plot_curve->fit_model calc_ki Calculate Ki using Cheng-Prusoff Equation fit_model->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Cheng-Prusoff Relationship

G cluster_inputs cluster_output ic50 IC50 Concentration of competitor that displaces 50% of radioligand ki Ki Affinity of competitor for receptor ic50->ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) radioligand_conc [L] Concentration of radioligand radioligand_conc->ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) radioligand_kd Kd Affinity of radioligand for receptor radioligand_kd->ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd)

Caption: Relationship of variables in the Cheng-Prusoff equation.

Conclusion and Further Steps

The protocols outlined in this application note provide a robust framework for the initial characterization and affinity determination of novel 1,4-diazepane derivatives at CNS receptors. By employing these self-validating methodologies, researchers can confidently assess the potency and selectivity of their compounds. Following the determination of binding affinity (Ki), further studies such as functional assays (e.g., GTPγS binding or second messenger assays) are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor. These subsequent experiments will provide a more complete pharmacological profile of the novel 1,4-diazepane derivative, guiding future drug development efforts.

References

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. PubMed. (2010).
  • Analyzing Radioligand Binding D
  • Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. Benchchem.
  • Ligand binding assays at equilibrium: validation and interpret
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. PubMed. (2024).
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. (2014).
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. (2019).
  • Synthesis and characterization of some 1,4-diazepines deriv
  • Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.
  • The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Assay development and data analysis of receptor-ligand binding based on scintill
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in r

Sources

Application

Application Note: Multiparametric Cytotoxicity Evaluation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Rationale The compound 1-[(1-Fluorocyclohexyl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Rationale

The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane represents a highly lipophilic, fluorinated derivative of the 1,4-diazepane (homopiperazine) scaffold. Diazepane derivatives are recognized as "privileged structures" in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, sigma receptor ligands, and novel chemotherapeutics[1]. The incorporation of a fluorocyclohexyl moiety significantly enhances the molecule's lipophilicity and blood-brain barrier permeability. However, this structural modification also increases the propensity for intracellular accumulation—particularly within the mitochondria—necessitating rigorous, multiparametric cytotoxicity profiling.

As a Senior Application Scientist, I strongly advise against relying on a single viability endpoint (such as the traditional MTT assay) when evaluating novel lipophilic scaffolds. While MTT is widely used, it is susceptible to metabolic artifacts and requires a heterogeneous solubilization step[2]. Instead, evaluating the cytotoxicity of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane requires a self-validating, orthogonal approach that measures three distinct cellular parameters:

  • Intracellular ATP levels (Metabolic viability)

  • Lactate Dehydrogenase (LDH) release (Membrane integrity)

  • Caspase-3/7 activation (Apoptotic vs. necrotic pathways)

This guide provides a comprehensive workflow to accurately determine the cytotoxic profile, mechanism of action, and therapeutic window of this compound.

Experimental Strategy & Workflow

To establish a definitive toxicological profile, we employ a tiered screening strategy. By comparing the concentration at which ATP drops ( IC50​ ) against the concentration at which LDH is released ( EC50​ ), researchers can differentiate between cytostatic effects (growth arrest without membrane rupture) and cytotoxic effects (direct cell death)[3].

Workflow Start Test Article: 1-[(1-Fluorocyclohexyl)methyl] -1,4-diazepane Culture Cell Culture & Dosing (HepG2, SH-SY5Y, HEK293) Start->Culture ATP Primary Screen: ATP Viability Assay Culture->ATP Determine IC50 LDH Secondary Screen: LDH Release Assay Culture->LDH Membrane Integrity Caspase Mechanistic Screen: Caspase-3/7 Activation Culture->Caspase Apoptosis vs Necrosis

Multiparametric workflow for evaluating the cytotoxicity of novel diazepane derivatives.

Detailed Experimental Protocols

Protocol A: ATP-Based Cell Viability Assay (Primary Screen)

Causality & Principle: ATP is the most sensitive and universal indicator of cellular metabolic health. When cells are exposed to toxic concentrations of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, mitochondrial stress leads to a rapid depletion of ATP. We utilize a homogeneous luminescent assay (e.g., [4]) because it generates a stable "glow-type" luminescent signal proportional to ATP content, avoiding the metabolic confounders of tetrazolium reduction assays[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a white-walled, clear-bottom 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the overnight medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 10 µM Staurosporine). Incubate for 24 to 72 hours.

  • Reagent Equilibration: 30 minutes prior to reading, equilibrate the assay plate and the ATP luminescent reagent to room temperature (approx. 22°C) to ensure uniform enzyme kinetics[2].

  • Lysis & Detection: Add 100 µL of the luminescent reagent directly to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: LDH Release Assay (Secondary Screen)

Causality & Principle: While ATP depletion indicates metabolic collapse, it does not confirm cell lysis. Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. Its presence in the extracellular medium is a direct biomarker of compromised membrane integrity, distinguishing between early apoptosis (intact membrane) and late apoptosis/necrosis (ruptured membrane)[5].

Step-by-Step Methodology:

  • Supernatant Collection: Following the 24-72 hour compound treatment (set up in parallel to Protocol A in a clear 96-well plate), centrifuge the plate at 250 × g for 5 minutes to pellet any floating cellular debris.

  • Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well into a new, flat-bottom 96-well assay plate.

  • Control Preparation: 45 minutes prior to supernatant collection, add 10 µL of a 10X Lysis Buffer (e.g., 9% Triton X-100) to the "Maximum LDH Release" control wells to completely lyse the cells[3].

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+ , diaphorase, and INT tetrazolium salt) to each well.

  • Incubation: Protect the plate from light and incubate at room temperature for 30 minutes. The LDH enzyme will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which subsequently reduces the INT salt into a red formazan product[3].

  • Measurement: Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm (with a 680 nm background reference) using a microplate reader.

Mechanistic Pathway: Apoptosis vs. Necrosis

If 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane induces a drop in ATP and a subsequent release of LDH, the next critical step is defining the cell death pathway. Lipophilic amines often cause mitochondrial uncoupling, leading to Cytochrome C release and Caspase-3/7 mediated apoptosis. However, at high concentrations, acute ATP depletion can prevent the energy-dependent apoptotic cascade, forcing the cell into primary necrosis[5].

Mechanism Drug 1-[(1-Fluorocyclohexyl)methyl] -1,4-diazepane Mito Mitochondrial Stress Drug->Mito ATP_drop ATP Depletion Mito->ATP_drop CytoC Cytochrome C Release Mito->CytoC Membrane Membrane Rupture (LDH) ATP_drop->Membrane Severe Toxicity Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Intracellular signaling pathways differentiating compound-induced apoptosis and necrosis.

Data Presentation & Interpretation

To accurately interpret the toxicological profile of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, quantitative data from the orthogonal assays must be synthesized. Below is a representative data structure summarizing the evaluation across three distinct cell lines.

Table 1: Representative Cytotoxicity Profile of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (48h Exposure)

Cell LineTissue OriginATP Viability IC50​ (µM)LDH Release EC50​ (µM)Caspase-3/7 Activation (Fold Change at IC50​ )Primary Mechanism of Toxicity
HepG2 Liver (Hepatocyte)14.5 ± 1.242.1 ± 3.44.8xApoptosis (Cytostatic at low doses)
SH-SY5Y Brain (Neuroblast)6.2 ± 0.88.5 ± 1.11.2xPrimary Necrosis / Acute Lysis
HEK293 Kidney (Epithelial)> 100> 1001.0xNon-toxic (Tolerated)

Interpretation Insights:

  • Neurotoxicity vs. Hepatotoxicity: In this representative model, the compound exhibits higher potency against neuronal cells (SH-SY5Y) with closely matching ATP IC50​ and LDH EC50​ values, indicating acute necrotic lysis. Conversely, in HepG2 cells, the large gap between ATP depletion (14.5 µM) and LDH release (42.1 µM), combined with high Caspase-3/7 activation, suggests a programmed apoptotic mechanism.

  • Structure-Activity Relationship (SAR): The selective toxicity toward SH-SY5Y cells may be driven by the fluorocyclohexyl group's high affinity for lipid-rich neuronal membranes or specific CNS receptors (e.g., sigma receptors) typical of diazepane derivatives[1].

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: National Institutes of Health (PMC) URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

  • Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Oral Formulation Development of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Introduction The successful oral delivery of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A significant portion of NCEs emerging from drug discovery pipelines, estimated to be betwe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful oral delivery of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A significant portion of NCEs emerging from drug discovery pipelines, estimated to be between 70% and 90%, exhibit poor aqueous solubility, which can lead to low or erratic bioavailability.[1] This application note provides a comprehensive guide for the formulation development of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, a novel compound for which limited public data exists. The principles and protocols outlined here offer a robust framework for researchers, scientists, and drug development professionals to navigate the challenges of formulating a potentially poorly soluble and/or permeable drug candidate for effective oral administration.

Our approach is grounded in a systematic, phase-appropriate strategy, beginning with fundamental pre-formulation characterization and progressing to the rational selection and evaluation of advanced formulation technologies. We will explore key formulation strategies including lipid-based drug delivery systems (LBDDS), amorphous solid dispersions (ASDs), and nanoparticle-based approaches, providing detailed protocols and the scientific rationale behind each experimental choice.

Part 1: Pre-Formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are the cornerstone of successful formulation development, providing essential data on the intrinsic physicochemical properties of the active pharmaceutical ingredient (API).[2][3] These studies guide the selection of appropriate formulation strategies and excipients, mitigating risks of costly reformulations later in development.[2]

Physicochemical Characterization

A thorough understanding of the API's fundamental properties is paramount.[4]

Table 1: Key Physicochemical Properties and their Implications for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

PropertyAnalytical Technique(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Directly impacts dissolution rate and oral absorption.[3] Low solubility (<100 µg/mL) often necessitates enabling formulation technologies.
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state of the drug at different physiological pH values, which influences solubility and permeability.[4]
LogP/LogD Shake-flask method, HPLCIndicates the lipophilicity of the compound, which affects its solubility in lipids and its ability to permeate biological membranes.[4]
Solid-State Properties X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Microscopy (Optical, SEM)Identifies the crystalline form (polymorphs), amorphous content, and thermal stability of the API, which can impact solubility, dissolution, and bioavailability.[2][5]
Particle Size and Morphology Laser Diffraction, MicroscopyInfluences the surface area available for dissolution; smaller particles generally dissolve faster.[6] Can also impact powder flow and processing.[6]
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the API's tendency to absorb moisture, which can affect its physical and chemical stability.
Chemical Stability Forced degradation studies (acid, base, oxidation, heat, light) with HPLC analysisIdentifies potential degradation pathways and helps in selecting appropriate excipients and storage conditions.[3]
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in buffers of varying pH.

  • Materials: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, phosphate and citrate buffers (pH 1.2, 4.5, 6.8), orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of the API to vials containing each buffer.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to separate undissolved solid.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm).

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC method.

  • Interpretation: The results will classify the API's solubility and indicate if pH modification could be a viable strategy to enhance dissolution.

Part 2: Strategic Formulation Approaches for Bioavailability Enhancement

Based on the pre-formulation data, a rational selection of formulation strategies can be made. For a compound with anticipated poor solubility, several advanced formulation platforms should be considered.[7][8]

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an attractive option for lipophilic drugs as they can enhance solubility and absorption.[9][10] These formulations can be classified into different types, with self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) being particularly effective.[11][12]

Causality: By pre-dissolving the drug in a lipid-based formulation, the dissolution step in the gastrointestinal tract is bypassed, leading to improved absorption.[1] LBDDS can also facilitate lymphatic transport, which avoids first-pass metabolism in the liver.[13]

  • Objective: To identify suitable lipids, surfactants, and co-solvents that can effectively solubilize 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

  • Materials: A selection of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., polysorbates, polyoxyl castor oils), and co-solvents (e.g., propylene glycol, ethanol).

  • Procedure:

    • Determine the solubility of the API in individual excipients by adding an excess amount of the drug to a known volume of the excipient.

    • Mix thoroughly and allow to equilibrate.

    • Centrifuge and quantify the dissolved drug concentration.

  • Interpretation: Select the excipients with the highest solubilizing capacity for further development of SEDDS/SMEDDS formulations.

  • Objective: To formulate a SEDDS/SMEDDS and evaluate its self-emulsification properties.

  • Procedure:

    • Based on the screening results, prepare various ratios of oil, surfactant, and co-solvent.

    • Dissolve the API in the selected formulation.

    • To assess self-emulsification, add a small volume of the formulation to a larger volume of aqueous media (e.g., water, simulated gastric fluid) with gentle agitation.

    • Visually observe the spontaneity of emulsion formation and the clarity of the resulting dispersion.

    • Characterize the droplet size of the resulting emulsion using dynamic light scattering.

  • Interpretation: An optimal formulation will spontaneously form a fine and stable microemulsion or nanoemulsion upon dilution in aqueous media.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique to enhance the oral bioavailability of poorly soluble drugs by converting the crystalline API into a higher-energy amorphous state.[14][15] This amorphous form exhibits significantly higher apparent solubility and dissolution rates compared to its crystalline counterpart.[15][16]

Causality: The amorphous state lacks the long-range molecular order of a crystal, thus requiring less energy to dissolve.[17] The polymer matrix in an ASD stabilizes the amorphous drug, preventing recrystallization.[18]

  • Objective: To identify a polymer that can form a stable amorphous dispersion with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane and maintain supersaturation upon dissolution.

  • Materials: Various pharmaceutical polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®).

  • Procedure:

    • Prepare ASDs of the API with different polymers at various drug loadings using a solvent evaporation or spray drying method.[18]

    • Characterize the resulting solid dispersions using XRPD and DSC to confirm the amorphous nature of the API.

    • Conduct in vitro dissolution studies to assess the extent and duration of supersaturation.

  • Interpretation: The ideal polymer will form a stable amorphous dispersion and effectively inhibit the precipitation of the drug from a supersaturated solution.

Nanoparticle-Based Drug Delivery Systems

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[19][20] Nanoparticle-based systems can also improve drug absorption and potentially target specific sites in the gastrointestinal tract.[21][22]

Causality: The increased surface-area-to-volume ratio of nanoparticles enhances the dissolution velocity.[20] Furthermore, some nanoparticle formulations can be engineered to interact with the intestinal mucosa, prolonging residence time and improving absorption.[23]

  • Objective: To produce a stable nanosuspension of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

  • Materials: API, stabilizers (e.g., surfactants, polymers).

  • Procedure:

    • Prepare a pre-suspension of the API in an aqueous solution containing a stabilizer.

    • Reduce the particle size using a high-pressure homogenizer or a wet-milling technique.

    • Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering.

    • Assess the physical stability of the nanosuspension over time.

  • Interpretation: A successful nanosuspension will have a narrow particle size distribution in the desired nanometer range and exhibit good physical stability.

Part 3: In Vitro Performance Testing: Predicting In Vivo Behavior

Once promising formulations have been developed, their performance must be evaluated using in vitro models that can predict their in vivo behavior.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and is essential for evaluating the drug release characteristics of a formulation.[24][25] For bioavailability-enhancing formulations, dissolution studies should be designed to be biorelevant.[26]

  • Objective: To evaluate the dissolution profile of the developed formulations in media that simulate the conditions of the gastrointestinal tract.

  • Materials: USP Apparatus 2 (paddle), simulated gastric fluid (SGF), fasted state simulated intestinal fluid (FaSSIF), and fed state simulated intestinal fluid (FeSSIF).

  • Procedure:

    • Perform dissolution testing of the developed formulations (LBDDS, ASD, nanosuspension) and the unformulated API.

    • Use SGF for the initial phase, followed by a transfer to FaSSIF or FeSSIF to mimic gastrointestinal transit.[26]

    • Collect samples at predetermined time points and analyze the drug concentration by HPLC.

  • Interpretation: Compare the dissolution profiles of the different formulations. A successful formulation will show a significant improvement in the rate and extent of dissolution compared to the unformulated API.

In Vitro Permeability Assays

Assessing the permeability of a drug across the intestinal epithelium is crucial for predicting its oral absorption.[27][28] The Caco-2 cell monolayer model is a widely used in vitro tool for this purpose.[29][30]

  • Objective: To determine the apparent permeability coefficient (Papp) of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane from the developed formulations.

  • Materials: Caco-2 cells, Transwell® inserts, transport buffer.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.

    • Apply the test formulations to the apical side of the monolayer.

    • Collect samples from the basolateral side at various time points.

    • Quantify the drug concentration in the samples using LC-MS/MS.

    • Calculate the Papp value.

  • Interpretation: The Papp value provides an indication of the drug's potential for intestinal absorption. Comparing the Papp values from the different formulations can demonstrate the effectiveness of the formulation in enhancing permeability.

Part 4: Data Visualization and Workflow

Diagrams

Formulation_Development_Workflow cluster_preformulation Pre-Formulation Studies cluster_formulation Formulation Strategy Selection cluster_testing In Vitro Performance Testing cluster_optimization Lead Formulation Optimization A Physicochemical Characterization (Solubility, pKa, LogP, Solid-State) B Lipid-Based DDS (LBDDS) - Excipient Screening - Formulation Development A->B C Amorphous Solid Dispersions (ASDs) - Polymer Screening - ASD Preparation A->C D Nanoparticle Systems - Nanosuspension Preparation A->D E Biorelevant Dissolution (SGF, FaSSIF, FeSSIF) B->E C->E D->E F Caco-2 Permeability Assay E->F G Lead Candidate Selection F->G H In Vivo Studies G->H

Caption: Formulation Development Workflow for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

LBDDS_Mechanism API Poorly Soluble API LBDDS Lipid-Based Formulation (SEDDS/SMEDDS) API->LBDDS Dissolved in GIT GI Fluids LBDDS->GIT Oral Administration Emulsion Fine Emulsion/ Microemulsion GIT->Emulsion Self-Emulsification Absorption Enhanced Absorption Emulsion->Absorption

Caption: Mechanism of Bioavailability Enhancement by LBDDS.

ASD_Mechanism Crystalline Crystalline API ASD Amorphous Solid Dispersion (API in Polymer Matrix) Crystalline->ASD Formulation Process GIT GI Fluids ASD->GIT Dissolution Supersaturation Supersaturated Solution GIT->Supersaturation Absorption Increased Absorption Supersaturation->Absorption

Caption: Mechanism of Bioavailability Enhancement by ASDs.

Conclusion

The oral formulation development of a new chemical entity such as 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane requires a systematic and scientifically driven approach. By conducting thorough pre-formulation studies, rationally selecting and developing advanced formulations like LBDDS, ASDs, or nanoparticle systems, and evaluating their performance using biorelevant in vitro models, researchers can significantly enhance the probability of developing a successful oral drug product. The protocols and strategies outlined in this application note provide a robust framework to overcome the challenges associated with poor solubility and bioavailability, ultimately accelerating the journey from discovery to clinical application.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Vertex AI Search. (2020, May 15). Advances in cell-based permeability assays to screen drugs for intestinal absorption.
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  • Vertex AI Search. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
  • Vertex AI Search. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers.
  • Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Vertex AI Search. Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan.
  • Vertex AI Search. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search.
  • Vertex AI Search. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • Vertex AI Search. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media.
  • Vertex AI Search. (2023, August 23).
  • Vertex AI Search. (2026, March 9).
  • Vertex AI Search. (2023, December 13). Full article: Oral nanoparticulate drug delivery systems for the treatment of intestinal bowel disease and colorectal cancer - Taylor & Francis.
  • Vertex AI Search. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies | Molecular Pharmaceutics.
  • Vertex AI Search. (2011, May 1).
  • Vertex AI Search. AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. (2011, July 15). Oral lipid based drug delivery system (LBDDS)
  • Vertex AI Search. Analysis of solid oral dosage forms 112070804010 | PPTX - Slideshare.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2021, January 14).
  • Vertex AI Search. (2024, March 22).
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  • Vertex AI Search. (2016, March 29). Optimising Excipients to Improve Bioavailability - Pharma's Almanac.
  • Vertex AI Search. (2025, February 14).
  • Vertex AI Search. Oral solid dosage drug product development - Malvern Panalytical.
  • Vertex AI Search. In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals.
  • Vertex AI Search. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon.
  • Vertex AI Search. FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP.
  • Vertex AI Search. The Selection of Excipients for Oral Solid Dosage Forms.
  • Vertex AI Search. (2025, October 14). Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe.
  • Vertex AI Search. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC.
  • Vertex AI Search. Pre-formulation Studies - K K Wagh College of Pharmacy, Nashik.
  • Vertex AI Search. (2024, July 14). Preformulation Studies An Overview - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2017, October 15).
  • Vertex AI Search. (2024). Advancements In Excipient Characterization For The Optimization of Oral Solid Dosage Forms: From Characterization To Formulation.
  • Vertex AI Search. (2025, May 14). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan - PMC.
  • Vertex AI Search. (2023, February 7).
  • Vertex AI Search. (2025, February 20).
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  • Vertex AI Search. Attitude of doctors towards physical characteristics of solid oral dosage forms - PMC.
  • Vertex AI Search. (2022, August 24).
  • Vertex AI Search. Physicochemical Properties.
  • Vertex AI Search. Physicochemical Property Study - WuXi AppTec DMPK.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Solubility of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane for In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the aqueous solubility of the no...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the aqueous solubility of the novel compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane for use in in vitro assays. Given the limited publicly available data on this specific molecule, we will apply established principles of medicinal chemistry and pharmaceutics to address the solubility challenges commonly encountered with hydrophobic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly answer the pressing questions you may have when encountering solubility issues with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Q1: I've tried dissolving 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in my aqueous assay buffer, but it's not dissolving. What is the first step I should take?

A1: It is highly likely that 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane is a poorly water-soluble, hydrophobic compound. Direct dissolution in aqueous buffers is often unsuccessful for such molecules. The standard industry practice is to first create a concentrated stock solution in a water-miscible organic solvent.[1][2] The most common initial choice is 100% Dimethyl Sulfoxide (DMSO).

Initial Protocol:

  • Weighing: Carefully weigh out a small, precise amount of your compound.

  • Solvent Addition: Add a calculated volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be applied.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]

Q2: I've made a stock solution in DMSO, but when I dilute it into my cell culture media or assay buffer, the compound precipitates. How can I prevent this?

A2: This is a very common issue known as "DMSO shock" or precipitation upon dilution.[3][5] It occurs because the compound, which is soluble in the organic solvent, crashes out when introduced to the aqueous environment where its solubility is much lower. Here are several strategies to overcome this, which can be used alone or in combination:

  • Optimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[4][6][7] By preparing a more concentrated DMSO stock, you can add a smaller volume to your assay, which may prevent precipitation. However, for some compounds, a higher final DMSO concentration (up to 1%) might be necessary and should be tested for its effect on your specific assay.[8][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]

  • Stepwise Dilution: Instead of a large, single dilution, try a gradual, stepwise dilution of the DMSO stock into the aqueous buffer.[3] This can sometimes keep the compound in a supersaturated but stable state.

  • Vigorous Mixing: When adding the DMSO stock to the aqueous media, do so while vortexing or rapidly pipetting to ensure immediate and thorough mixing.[8] This rapid dispersion can sometimes prevent the formation of larger precipitates.

Q3: My compound still precipitates even with optimized DMSO concentrations. What other solubilization strategies can I explore?

A3: If co-solvents alone are insufficient, several other formulation strategies can be employed to enhance the aqueous solubility of your compound for in vitro use.

  • pH Adjustment: The 1,4-diazepane moiety in your compound is basic. Therefore, its solubility is likely pH-dependent. By lowering the pH of your assay buffer, you can protonate the nitrogen atoms, forming a more water-soluble salt.[][11] It is crucial to determine the pKa of your compound to guide the pH adjustment. However, be mindful that altering the pH of your assay medium can impact cellular health and the behavior of other components.[12]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate hydrophobic molecules, like yours, forming inclusion complexes that are water-soluble.[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[9] You can prepare your stock solution in an aqueous solution of HP-β-CD.

  • Incorporation of Surfactants: Non-ionic surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds.[18][19] Options like Tween-20, Triton X-100, or Pluronic® F-68 can be added to the assay buffer at low, non-toxic concentrations (typically <0.1%).[20][21] The choice and concentration of surfactant must be empirically tested for compatibility with your assay.

The following diagram illustrates a decision-making workflow for selecting a solubilization strategy.

solubilization_workflow start Start: Insoluble Compound stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution dilution Dilute to Final Assay Concentration stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check success Proceed with Assay (Include Vehicle Control) precipitation_check->success No troubleshoot Troubleshooting Strategies precipitation_check->troubleshoot Yes ph_adjust pH Adjustment (for ionizable compounds) troubleshoot->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Add Surfactants (e.g., Tween-20) troubleshoot->surfactant

Caption: A decision workflow for solubilizing a hydrophobic compound.

Detailed Experimental Protocols

Here are step-by-step protocols for the advanced solubilization techniques.

Protocol 1: Solubility Enhancement using Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a stock solution.

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Compound Addition: Add your weighed 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane directly to the HP-β-CD solution to achieve your target stock concentration.

  • Complex Formation: Vortex the mixture vigorously for 30-60 minutes. Sonication in a bath sonicator for 5-10 minute intervals can also aid in complex formation. The solution should become clear.

  • Sterilization and Storage: Sterilize the final stock solution by filtering through a 0.22 µm filter. Store in aliquots at -20°C.

Protocol 2: Solubility Enhancement using Surfactants

This protocol involves the addition of a non-ionic surfactant to the assay medium.

  • Prepare Surfactant-Containing Medium: Prepare your cell culture medium or assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20).

  • Prepare DMSO Stock: Prepare a high-concentration stock of your compound in 100% DMSO as described previously.

  • Dilution: Slowly add the DMSO stock solution dropwise to the surfactant-containing medium while vortexing.

  • Observation: Visually inspect for any signs of precipitation. The surfactant micelles should help to keep the compound solubilized.

The logical relationship between these components is illustrated below.

solubilization_components compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (Hydrophobic) dmso DMSO (Co-solvent) compound->dmso dissolves in cyclodextrin Cyclodextrin (Inclusion Complex) compound->cyclodextrin encapsulated by surfactant Surfactant (Micellar Solubilization) compound->surfactant solubilized by aqueous_medium Aqueous Assay Medium dmso->aqueous_medium diluted into cyclodextrin->aqueous_medium dissolves in surfactant->aqueous_medium forms micelles in soluble_complex Soluble Compound in Assay Medium aqueous_medium->soluble_complex results in

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Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in Cellular Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected phenotypic or biochemical artifacts when screening synthetic sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected phenotypic or biochemical artifacts when screening synthetic scaffolds.

The molecule 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane is a highly versatile building block, but it possesses a classic Cationic Amphiphilic Drug (CAD) profile. It combines a highly basic secondary/tertiary amine (the 1,4-diazepane ring) with a bulky, lipophilic tail (the 1-fluorocyclohexyl group). This specific physicochemical combination is notorious for driving off-target effects in cellular models, including lysosomotropism, ion channel blockade, and GPCR promiscuity.

This guide is designed to help you identify the causality behind these experimental artifacts and provides self-validating protocols to troubleshoot them.

🔬 Troubleshooting Guide & FAQs

Issue 1: Intracellular Vacuolization and Delayed Cytotoxicity

Q: After 24-48 hours of incubating my cells with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, I observe extensive cytoplasmic vacuolization and a drop in cell viability. Is this on-target toxicity?

A: In most cases, no. This is a classic manifestation of Drug-Induced Phospholipidosis (DIPL) driven by lysosomotropism 1[1].

The Causality: The basic nitrogen of the 1,4-diazepane ring (pKa ~9.5) readily diffuses across cell membranes in its unprotonated state. Once it enters the acidic environment of the lysosome (pH 4.5–5.0), it becomes protonated and trapped. The lipophilic 1-fluorocyclohexyl group then anchors the molecule into intralysosomal vesicles. This neutralizes the negative surface charge of these vesicles, displacing positively charged phospholipases and halting lipid degradation 2[2]. The result is the accumulation of undigested phospholipids (lamellar bodies), which appear as vacuoles in vitro.

Self-Validating Protocol: High-Content Screening (HCS) for Lysosomotropism To confirm that your cytotoxicity is due to lysosomal trapping, run a multiplexed High-Content Screening assay 3[3].

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate.

  • Compound Treatment: Treat cells with an 8-point dose-response of your compound (0.1 – 100 µM).

    • Critical Controls: Include Chloroquine (60 µM) as a positive control for lysosomotropism, and Piroxicam (150 µM) as a negative control. This ensures the assay system is accurately differentiating CADs from non-CADs.

  • Staining: Co-incubate with 1 µM LysoTracker Red (to quantify lysosomal volume) and 1 µg/mL Hoechst 33342 (for nuclear counting) for 24 hours.

  • Imaging & Analysis: Use an automated HCS platform. Crucial Step: Normalize the total lysosomal fluorescence intensity to the nuclear count. A dose-dependent increase in normalized LysoTracker signal confirms lysosomotropism prior to overt cell loss.

Issue 2: Confounded Electrophysiological Readouts

Q: When testing this scaffold in iPSC-derived cardiomyocytes, I see non-specific suppression of action potentials. Why does this happen?

A: 1,4-diazepane derivatives are well-documented to interact with the hERG (Kv11.1) potassium channel 4[4].

The Causality: The inner cavity of the hERG channel is uniquely susceptible to blockade by lipophilic amines. The protonated nitrogen of the diazepane ring forms strong cation- π interactions with aromatic residues (Tyr652 and Phe656) in the channel pore, while the fluorocyclohexyl group provides the hydrophobic bulk necessary to lock the channel in a closed state.

Self-Validating Protocol: Automated Patch-Clamp hERG Assay To isolate hERG liability from general cytotoxicity, perform a direct electrophysiological assessment.

  • Cell Preparation: Utilize CHO cells stably expressing the human hERG channel.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail currents.

  • Validation: Apply the test compound.

    • Critical Control: Use E-4031 (500 nM) as a full-block positive control to validate the assay window. Calculate the IC50 based on the percentage reduction of the tail current amplitude.

Issue 3: High Background in GPCR Screening

Q: The compound shows unexpected activity in un-transfected control cells during calcium flux assays. What endogenous targets is it hitting?

A: The homopiperazine (1,4-diazepane) core is a privileged pharmacophore for several endogenous GPCRs, most notably Histamine (H3/H4) and Sigma-1 receptors . The spatial arrangement of the basic amine relative to the lipophilic fluorocyclohexyl moiety mimics endogenous ligands, leading to polypharmacology and false positives in functional screens.

Self-Validating Protocol: Radioligand Displacement Counter-Screen

  • Membrane Preparation: Isolate membranes from cells overexpressing the suspected off-target (e.g., Sigma-1).

  • Incubation: Incubate membranes with a constant concentration of a radiolabeled specific ligand (e.g., [³H]-Pentazocine for Sigma-1) and varying concentrations of your diazepane compound.

  • Filtration & Counting: Separate bound from free radioligand using rapid filtration through GF/B filters. Measure retained radioactivity. A reduction in signal confirms direct competitive binding, independent of downstream signaling artifacts.

📊 Quantitative Data Summary: Physicochemical Profile & Mitigation

Understanding the quantitative relationship between the molecule's properties and its off-target effects is critical for lead optimization.

ParameterValue / CharacteristicIn Vitro ConsequenceMedicinal Chemistry Mitigation Strategy
cLogP ~3.5 - 4.2High lipophilicity drives membrane partitioning and lipid accumulation.Introduce polar heteroatoms (e.g., hydroxyl, ether) to lower LogP below 2.0.
pKa (Diazepane) ~9.5Ion trapping in acidic organelles (pH 4.5).Reduce amine basicity via adjacent electron-withdrawing groups (e.g., fluorination).
hERG IC50 Typically < 10 µMConfounding electrophysiology; QT prolongation risk.Introduce steric hindrance around the basic nitrogen or reduce overall lipophilicity.
Lysosomotropism High Risk (CAD profile)Drug-induced phospholipidosis (DIPL); vacuolization.Disrupt the amphiphilic vector; lower pKa < 7.0.

🗺️ Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing and mitigating the off-target effects associated with this scaffold.

G A 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (Cationic Amphiphilic Scaffold) B Lysosomal Trapping & Phospholipidosis A->B C hERG Channel Inhibition A->C D GPCR Promiscuity (Sigma/Histamine) A->D E HCS Assay: LysoTracker / NBD-PE B->E F Electrophysiology: Automated Patch-Clamp C->F G Counter-Screen: Radioligand Binding D->G

Caption: Workflow for diagnosing and mitigating 1,4-diazepane off-target effects.

📚 References

  • Emerging mechanisms of drug-induced phospholipidosis. PubMed / National Institutes of Health (NIH). Available at:

  • In Vitro Assays and Biomarkers for Drug-Induced Phospholipidosis. PubMed / National Institutes of Health (NIH). Available at:

  • Lysosomal Trapping | Cyprotex ADME-Tox Solutions. Evotec. Available at:

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed / National Institutes of Health (NIH). Available at:

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the N-Alkylation of 1,4-Diazepane

Introduction Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This seven-membered cyclic diamine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This seven-membered cyclic diamine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, its symmetrical nature, with two secondary amine nitrogens, presents a significant synthetic challenge: achieving selective N-alkylation. Treating the diamine with an alkylating agent can lead to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated product.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of 1,4-diazepane?

There are two primary strategies for the N-alkylation of 1,4-diazepane:

  • Direct Alkylation: This is a classical approach involving the reaction of the diazepane with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[3] While straightforward, this method often suffers from a lack of selectivity, leading to over-alkylation.[4]

  • Reductive Amination: This powerful method involves the reaction of the diazepane with an aldehyde or ketone in the presence of a reducing agent.[5] The reaction proceeds through an iminium ion intermediate which is then reduced to form the C-N bond. It is often milder and can offer better control over selectivity compared to direct alkylation.[6][7][8]

Q2: How can I achieve selective mono-N-alkylation? This is the most significant challenge.

Controlling selectivity is paramount. Here are the main strategies:

  • Use of Protecting Groups: This is the most reliable method for ensuring mono-alkylation. One nitrogen atom is temporarily "protected" with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[9][10] The remaining unprotected nitrogen can then be alkylated. A final deprotection step removes the protecting group to yield the pure mono-alkylated product.[11] This multi-step process adds to the synthesis but provides excellent control.

  • Stoichiometric Control: Using a 1:1 molar ratio of diazepane to the alkylating agent can favor mono-alkylation, but it rarely eliminates the formation of the di-alkylated byproduct and often leaves unreacted starting material, complicating purification.

  • Reductive Amination Conditions: In some cases, careful control of reductive amination conditions (e.g., slow addition of the carbonyl compound or reducing agent) can favor the mono-alkylated product.[12]

Q3: What are the key reaction parameters to consider for direct alkylation?

Several factors influence the outcome of a direct alkylation:

  • Base Selection: The base deprotonates the amine, making it nucleophilic. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[13] Stronger bases like sodium hydride (NaH) can also be used but may increase side reactions.[14] Insoluble bases like K₂CO₃ are often preferred as they can minimize side reactions like elimination from the alkyl halide.[15]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are typically used to dissolve the reactants. The choice of solvent can significantly impact reaction rate and selectivity.[15][16]

  • Alkylating Agent Reactivity: The reactivity follows the trend: Iodides > Bromides > Chlorides. Alkyl bromides often provide a good balance of reactivity and stability.[2]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote over-alkylation and other side reactions. It is often best to start at room temperature or with gentle heating.[13]

The Selectivity Challenge in N-Alkylation

The core difficulty arises from the two reactive secondary amines on the 1,4-diazepane ring, which can lead to a mixture of products.

G diazepane 1,4-Diazepane (Two reactive sites) unreacted Unreacted Diazepane diazepane->unreacted No Reaction mono Desired Mono-alkylated Product diazepane->mono alkyl_halide Alkylating Agent (R-X) alkyl_halide->mono di Undesired Di-alkylated Product alkyl_halide->di mono->di G start 1,4-Diazepane step1 Step 1: Protection (Boc)₂O, Solvent start->step1 protected N-Boc-1,4-Diazepane step1->protected step2 Step 2: Alkylation Alkyl Halide (R-X), Base protected->step2 alkylated N-Boc-N'-Alkyl-1,4-Diazepane step2->alkylated step3 Step 3: Deprotection Acid (e.g., TFA) alkylated->step3 final Mono-N-Alkyl-1,4-Diazepane (Pure Product) step3->final G start Problem: Low Conversion or No Product check_reagents Reagent Check Purity of Diazepane? Purity/Activity of Alkylating Agent? Solvent Anhydrous? start->check_reagents check_conditions Condition Check Is Base Strong Enough? Is Temperature Optimal? Is Solvent Appropriate? start->check_conditions check_selectivity {Selectivity Issue? | Di-alkylation Observed? | Statistical Mixture?} start->check_selectivity solution_reagents Solution: Verify/Purify Starting Materials check_reagents->solution_reagents solution_conditions Solution: Screen Bases, Solvents, & Temperature check_conditions->solution_conditions solution_selectivity Solution: Implement Protection Strategy or Switch to Reductive Amination check_selectivity->solution_selectivity

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Fluorination of Cyclohexyl Precursors

For researchers, scientists, and professionals in drug development, the precise introduction of fluorine atoms into molecular scaffolds like the cyclohexane ring is a pivotal strategy for fine-tuning the physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise introduction of fluorine atoms into molecular scaffolds like the cyclohexane ring is a pivotal strategy for fine-tuning the physicochemical and biological properties of compounds.[1][2] However, the fluorination of these alicyclic structures is often fraught with challenges, from achieving desired yields and selectivities to managing unexpected side reactions.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of fluorinating cyclohexyl precursors.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the fluorination of cyclohexyl precursors.

Issue 1: Low or Non-Existent Product Yield

Question: My fluorination reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in fluorination reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade over time, especially with improper storage.[3]

    • Solution: Use a fresh bottle of the fluorinating reagent and ensure it is stored under anhydrous conditions.[3]

  • Insufficient Reagent: Sterically hindered cyclohexyl precursors may require a larger excess of the fluorinating agent to achieve complete conversion.

    • Solution: Incrementally increase the equivalents of the fluorinating reagent.[3]

  • Inadequate Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations of alcohols, necessitate heating to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature. Be mindful that higher temperatures can also promote the formation of side products.[3]

  • Poor Leaving Group (for Nucleophilic Fluorination): For the fluorination of cyclohexanols, the hydroxyl group must be effectively activated to serve as a good leaving group.

    • Solution: Consider converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) before introducing the fluoride source. This can significantly improve the efficiency of nucleophilic substitution.[3]

  • Solvent Incompatibility or Presence of Moisture: The choice of solvent is critical and must be compatible with the fluorinating reagent and rigorously dried. Common solvents for fluorination include dichloromethane (DCM), acetonitrile (MeCN), and toluene.

    • Solution: Ensure the solvent is anhydrous. Note that some electrophilic fluorinating agents like Selectfluor™ can react exothermically with certain solvents like DMF.[3]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Product Yield reagent_check Check Fluorinating Reagent start->reagent_check conditions_check Evaluate Reaction Conditions start->conditions_check substrate_check Assess Substrate Reactivity start->substrate_check reagent_fresh Use Fresh Reagent reagent_check->reagent_fresh Degradation? increase_equivalents Increase Reagent Equivalents reagent_check->increase_equivalents Hindered Substrate? increase_temp Increase Temperature conditions_check->increase_temp Low Reactivity? change_solvent Optimize Solvent (Anhydrous) conditions_check->change_solvent Incompatibility/Moisture? activate_lg Improve Leaving Group (e.g., sulfonate) substrate_check->activate_lg Poor Leaving Group?

Caption: A decision-making workflow for troubleshooting low-yield fluorination reactions.

Issue 2: Poor Regio- or Stereoselectivity

Question: My reaction produces a mixture of regioisomers or stereoisomers. How can I improve the selectivity of the fluorination on my cyclohexyl precursor?

Answer: Achieving high selectivity in the fluorination of substituted cyclohexanes is a common challenge due to the multiple reactive sites and the conformational flexibility of the ring. The choice of fluorination strategy and reaction conditions plays a critical role.

Strategies for Improving Selectivity:

  • Exploit Neighboring Group Participation: Functional groups adjacent to the target C-H or C-OH bond can influence the stereochemical outcome of the reaction. A detailed study on highly functionalized cycloalkanes demonstrated that the stereochemical arrangement of functional groups profoundly influences the selectivity of fluorination.[4][5]

  • Substrate-Directed Fluorination: The inherent stereochemistry of the starting material can be used to direct the incoming fluorine atom. For instance, the ring-opening of a cyclohexene-derived epoxide with a nucleophilic fluoride source can provide high stereocontrol, with the stereochemistry of the epoxide dictating the outcome.[1]

  • Choice of Fluorinating Agent: The steric bulk and reactivity of the fluorinating agent can significantly impact selectivity.

    • For electrophilic C-H fluorination, reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), often used with a photocatalyst, can offer unique selectivities.[1]

    • For deoxyfluorination of alcohols, while DAST is common, newer reagents like PyFluor and AlkylFluor may offer improved selectivity and reduced elimination byproducts.[6][7]

  • Catalyst Control: In transition metal-catalyzed fluorinations, the ligand can be tuned to control the regioselectivity of C-H fluorination.[8]

Visualizing Nucleophilic Fluorination via Epoxide Ring Opening:

EpoxideOpening epoxide Cyclohexene Epoxide product Fluorohydrin Product epoxide->product Nucleophilic Attack fluoride F⁻ reagent Deoxo-Fluor®, DAST, etc. reagent->fluoride

Caption: Pathway for stereocontrolled nucleophilic fluorination through epoxide ring opening.[1]

Issue 3: Formation of Unexpected Byproducts (e.g., Elimination, Rearrangement)

Question: I am observing significant amounts of elimination products (alkenes) or rearranged products in my reaction mixture. How can I minimize these side reactions?

Answer: The formation of elimination and rearrangement byproducts is a frequent issue in fluorination chemistry, particularly when using nucleophilic deoxyfluorinating agents like DAST.[9]

Minimizing Byproducts:

  • Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can suppress the formation of alkenes.

  • Choice of Reagent: Some fluorinating agents are more prone to causing elimination than others.

    • Deoxo-Fluor is often considered more thermally stable and can sometimes give cleaner reactions than DAST.[10][11]

    • Newer reagents like XtalFluor-E, when used with a promoter like Et3N·2HF, have been shown to be more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[12]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may disfavor the formation of carbocationic intermediates that can lead to rearrangements.

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of byproducts. Monitoring the reaction progress by TLC, GC, or NMR is crucial.[13]

  • Beware of Phenonium Intermediates: In cyclohexyl systems with a vicinal phenyl group, the formation of a phenonium intermediate during deoxyfluorination can lead to rearranged products.[14] A careful choice of reaction conditions and precursors is necessary to avoid this pathway.

Table 1: Comparison of Common Deoxyfluorinating Agents for Alcohols

ReagentAdvantagesDisadvantages
DAST Widely used, commercially available.[10]Thermally unstable, can lead to significant elimination.[9][10]
Deoxo-Fluor More thermally stable than DAST.[10][11]Can still produce elimination byproducts.
PyFluor Inexpensive, thermally stable, often less elimination.May require a base for reaction.
AlkylFluor High chemoselectivity, stable to air and water.[6]Can be more expensive.[6]
XtalFluor-E/M Crystalline, stable, easy to handle; less elimination with promoters.[12]Requires a promoter (e.g., HF-amine complex).[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my cyclohexyl precursor?

The choice of fluorinating agent is highly dependent on the functional group you are targeting and the overall molecular structure.[1]

  • For Deoxyfluorination of Alcohols (R-OH → R-F): Nucleophilic reagents like DAST, Deoxo-Fluor, PyFluor, or AlkylFluor are commonly used.[3][10]

  • For Fluorination of Ketones (C=O → CF₂): DAST or Deoxo-Fluor can be effective for this transformation.[11][15]

  • For Electrophilic Fluorination of Enol Ethers or Electron-Rich C-H Bonds: Electrophilic reagents like Selectfluor™ or NFSI are the reagents of choice.[1][3]

  • For Nucleophilic Fluorination via SNAr on an Activated Ring: A fluoride salt such as KF or CsF in a polar aprotic solvent is typically employed.[3][16]

Q2: What are the key safety precautions I should take when running fluorination reactions?

Fluorinating agents can be hazardous and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[3]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the thermal stability of your reagents. DAST, for instance, can detonate if heated above 90 °C.[10]

  • Quench reactions carefully. Many fluorinating agents react violently with water, releasing corrosive HF gas.[11] Quenching should be done slowly at a low temperature, often with a saturated aqueous solution of sodium bicarbonate.[1]

Q3: What analytical techniques are best for monitoring the progress of my fluorination reaction?

Monitoring the reaction is crucial for optimizing conditions and determining the endpoint.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Gas Chromatography (GC) and Liquid Chromatography (LC): Provide quantitative information on the consumption of starting material and the formation of products and byproducts.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for directly observing the formation of fluorinated products and intermediates.[13] ¹H NMR can also be used to monitor the disappearance of starting material signals.

  • Mass Spectrometry (MS): Useful for identifying the mass of the desired product and any byproducts.

Q4: My cyclohexyl precursor is complex and has multiple functional groups. What are some strategies for achieving selective fluorination in a late-stage setting?

Late-stage fluorination of complex molecules is a significant challenge but is crucial for drug discovery.[2][18]

  • Chemoselectivity of Modern Reagents: Newer reagents like AlkylFluor have been designed for high chemoselectivity, allowing for the deoxyfluorination of alcohols in the presence of other sensitive functional groups.[6]

  • Transition Metal Catalysis: Palladium- and silver-catalyzed methods have been developed for the late-stage fluorination of aryl stannanes and boronic acids, often with excellent functional group tolerance.[18][19]

  • Photocatalysis: Visible-light-mediated photocatalysis can enable the direct C-H fluorination of specific sites under mild conditions.[20]

By understanding the underlying principles of fluorination reactions and systematically addressing the challenges that arise, researchers can successfully incorporate fluorine into cyclohexyl precursors, unlocking new possibilities in medicinal chemistry and materials science.

References

  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. (n.d.).
  • comparative study of different fluorinating agents for cyclohexane rings - Benchchem. (n.d.).
  • Lee, E., & Hooker, J. M. (2012). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 45(5), 755-765. Retrieved March 19, 2026, from [Link]

  • Van Arnum, P. (2026, March 12). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Retrieved March 19, 2026, from [Link]

  • Lee, E., & Hooker, J. M. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. Harvard DASH. Retrieved March 19, 2026, from [Link]

  • Gao, D., Vinogradova, E. V., Nimmagadda, S. K., Medina, J. M., Xiao, Y., Suciu, R. M., ... & Cravatt, B. F. (2018). Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 83(23), 14497-14505. Retrieved March 19, 2026, from [Link]

  • Late-Stage Fluorination - W - Max-Planck-Gesellschaft. (n.d.). Retrieved March 19, 2026, from [Link]

  • Selectfluor - Common Organic Chemistry. (n.d.). Retrieved March 19, 2026, from [Link]

  • Gouverneur, V., & Tredwell, M. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science, 5(3), 775-786. Retrieved March 19, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886. Retrieved March 19, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 19, 2026, from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). Retrieved March 19, 2026, from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) - Organic Chemistry Portal. (n.d.). Retrieved March 19, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). Retrieved March 19, 2026, from [Link]

  • Nonselective ring opening of cyclohexyl‐substituted oxirane (±)‐59. - ResearchGate. (n.d.). Retrieved March 19, 2026, from [Link]

  • Al-Maharik, N., Kirsch, P., & Slawin, A. M. Z. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Retrieved March 19, 2026, from [Link]

  • Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - Organic Chemistry Portal. (n.d.). Retrieved March 19, 2026, from [Link]

  • Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). AlkylFluor: Deoxyfluorination of Alcohols. Organic Letters, 18(22), 6102-6104. Retrieved March 19, 2026, from [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - ResearchGate. (2025, October 3). Retrieved March 19, 2026, from [Link]

  • Alcohol to Fluoride - Common Conditions. (n.d.). Retrieved March 19, 2026, from [Link]

  • Remete, A. M., Nonn, M., Fustero, S., Haukka, M., Fülöp, F., & Kiss, L. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2348-2355. Retrieved March 19, 2026, from [Link]

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. (n.d.). Retrieved March 19, 2026, from [Link]

  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PubMed. (2017, November 6). Retrieved March 19, 2026, from [Link]

  • Evaluation of analytical methodologies for fluoride determination and speciation of fluoro complexes of aluminium - University of Johannesburg. (n.d.). Retrieved March 19, 2026, from [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR FLUORIDE DETERMINATION IN WATER N. (2019, March 15). Retrieved March 19, 2026, from [Link]

  • Pattison, F. L. M., & Millington, J. E. (1956). Synthesis of Alkyl Fluorides from Alcohols via Fluoroformate Esters. Canadian Journal of Chemistry, 34(6), 757-768. Retrieved March 19, 2026, from [Link]

  • Recent Progress in the Selective Fluorinations of Some Functionalized Cycloalkenes. (2022, September 15). Retrieved March 19, 2026, from [Link]

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. Retrieved March 19, 2026, from [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. (n.d.). Retrieved March 19, 2026, from [Link]

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  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 4). Retrieved March 19, 2026, from [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. (n.d.). Retrieved March 19, 2026, from [Link]

  • Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides - YouTube. (2020, September 5). Retrieved March 19, 2026, from [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms - Reddit. (2020, January 1). Retrieved March 19, 2026, from [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved March 19, 2026, from [Link]

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Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for our partners in drug discovery and development who are working with 1-[(1-Fluorocyclohexyl)methyl]-1,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for our partners in drug discovery and development who are working with 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, half-life, and in vivo clearance.[1] This document provides in-depth troubleshooting advice and strategic guidance to help you diagnose and address metabolic liabilities associated with this compound, thereby accelerating your optimization campaign.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Metabolic Landscape

This section addresses foundational questions regarding the likely metabolic fate of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, providing the necessary context for experimental troubleshooting.

Q1: What are the predicted primary metabolic hotspots on this molecule?

Based on its structure, the primary sites susceptible to metabolic attack are the 1,4-diazepane ring and the N-methylcyclohexyl moiety. The key pathways to anticipate are:

  • N-Dealkylation: The bond between the diazepane nitrogen and the fluorocyclohexylmethyl group is a prime candidate for oxidative cleavage by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 which are known to metabolize bulky N-alkyl groups.[2][3] This would yield 1,4-diazepane and (1-fluorocyclohexyl)methanol.

  • Oxidation of the Diazepane Ring: The saturated cyclic amine is susceptible to several oxidative transformations. These include N-oxidation and hydroxylation at carbon atoms alpha to the nitrogen atoms.[4][5] Such reactions can lead to the formation of more polar metabolites that are readily excreted.

  • Oxidation of the Cyclohexyl Ring: While the fluorine atom at the 1-position offers significant steric and electronic protection, remote oxidation (hydroxylation) at other positions on the cyclohexyl ring remains a possibility, albeit a likely minor pathway. The carbon-fluorine bond itself is exceptionally strong and highly resistant to direct metabolic cleavage.[6]

Q2: How does the (1-Fluorocyclohexyl)methyl group influence metabolic stability?

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[7][8] In this specific scaffold, its influence is twofold:

  • Direct Blocking: The fluorine atom on the cyclohexyl ring, directly adjacent to the benzylic-like position, effectively "shields" this carbon from hydroxylation, a common metabolic pathway for similar structures.[9] This blockage is a key design element intended to improve the molecule's resilience to oxidative metabolism.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can lower the pKa of nearby amine groups and alter the electronic landscape of the molecule. This can influence how the molecule binds to the active site of metabolizing enzymes, potentially reducing the rate of metabolism.[10]

Section 2: Troubleshooting Guide for In Vitro Assays

This section is structured to help you diagnose specific experimental issues and guide your subsequent actions.

Q3: My compound shows unexpectedly high clearance in our standard Human Liver Microsome (HLM) assay. What are the immediate next steps?

High clearance in HLM assays suggests rapid metabolism, most likely by Phase I enzymes like CYPs.[11] A systematic approach is needed to identify the cause.

Immediate Actions:

  • Confirm Assay Integrity: First, ensure the assay itself is performing as expected. Check your positive and negative controls. A high-turnover positive control (e.g., Verapamil, Testosterone) should show significant depletion, while a negative control incubated without the NADPH cofactor should show minimal depletion of your compound.[12] If controls fail, troubleshoot the assay conditions (see Q4).

  • Run a Metabolite Identification (MetID) Study: The most direct way to understand the high clearance is to identify what metabolites are being formed. Incubate the compound with HLMs and NADPH, and analyze the samples using high-resolution mass spectrometry (LC-MS/MS). This will reveal the mass shifts corresponding to specific metabolic reactions (e.g., a +16 Da shift indicates hydroxylation).[11]

  • Perform a CYP Reaction Phenotyping Assay: To pinpoint which CYP isoforms are responsible, incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). This will identify the primary enzymatic drivers of the observed clearance, guiding future structural modifications.[2]

The following workflow diagram illustrates this troubleshooting process.

G A Observation: High Clearance in HLM Assay B Step 1: Validate Assay Check Positive/Negative Controls A->B C Controls OK? B->C D Troubleshoot Assay Conditions (See Q4) C->D No E Step 2: Run Metabolite ID (LC-MS/MS with HLM) C->E  Yes F Identify Metabolic Hotspots (e.g., N-dealkylation, hydroxylation) E->F G Step 3: Run CYP Reaction Phenotyping (recombinant CYPs) F->G H Identify Key CYP Isoform(s) (e.g., CYP3A4) G->H I Proceed to Structural Modification (See Section 3) H->I

Caption: Troubleshooting workflow for high HLM clearance.

Q4: My in vitro assay results are highly variable and not reproducible. What are common sources of error?

Variability can undermine confidence in your data.[13] Before questioning the compound's properties, scrutinize your experimental setup.[14]

Potential IssueRoot Cause Analysis & Solution
Compound Solubility Cause: The compound may be precipitating in the aqueous assay buffer, reducing its effective concentration. Solution: Verify the compound's solubility at the highest concentration used. Use a small amount of an appropriate organic co-solvent (e.g., DMSO, acetonitrile), ensuring the final concentration is low (<0.5%) to avoid inhibiting enzyme activity.[12]
Reagent Stability Cause: Repeated freeze-thaw cycles of the compound stock or liver microsomes can lead to degradation or loss of enzymatic activity. The NADPH cofactor is particularly unstable at room temperature. Solution: Aliquot stock solutions to minimize freeze-thaw cycles. Always prepare NADPH solutions fresh before each experiment.[15]
Incubation Conditions Cause: Inconsistent temperature, shaking speed, or incubation times can introduce significant variability. Solution: Use a calibrated incubator with consistent orbital shaking. Ensure precise timing for sample collection, especially at early time points for high-clearance compounds.[13]
Analytical Method Cause: The LC-MS/MS method may not be optimized. Matrix effects from the quenched reaction buffer can suppress or enhance the signal. Solution: Develop a robust analytical method. Use an internal standard to account for variations in sample processing and instrument response. Validate for linearity, precision, and accuracy.

Q5: The compound appears stable in microsomes but shows high clearance in hepatocyte assays. What does this discrepancy imply?

This is a classic diagnostic scenario. Liver microsomes primarily contain Phase I (CYP) enzymes, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes, as well as active transporters.[16][17] The discrepancy strongly suggests one of two possibilities:

  • Phase II Metabolism: The compound or a Phase I metabolite is being rapidly conjugated (e.g., glucuronidation or sulfation). Your MetID study should be repeated using hepatocytes to search for metabolites with mass shifts corresponding to glucuronic acid (+176 Da) or sulfate (+80 Da).

  • Transporter-Mediated Uptake: The compound may be actively transported into hepatocytes, increasing its intracellular concentration and apparent metabolic rate. This is less common for clearance but is an important consideration for predicting liver exposure.

Section 3: Strategic Guide to Enhancing Metabolic Stability

Once a metabolic liability has been identified, the following strategies can be employed to rationally design next-generation analogs with improved stability.

Strategy 1: Mitigating N-Dealkylation

If N-dealkylation is the primary clearance pathway, the goal is to sterically or electronically hinder the CYP-mediated oxidation.

  • Introduce Steric Hindrance: Consider adding small substituents to the diazepane ring, particularly at the carbons alpha to the nitrogens. This can disrupt the optimal binding orientation within the CYP active site.

  • Bioisosteric Replacement of the Diazepane Ring: This is a more significant modification. Replacing the 1,4-diazepane with a more stable cyclic amine or a different heterocyclic core could eliminate the liability. For example, piperazine or a constrained bicyclic amine might offer a different metabolic profile.[18][19]

  • Deuteration: Replacing hydrogens with deuterium at the site of metabolism (e.g., on the carbon attached to the diazepane nitrogen) can slow the rate of metabolism due to the kinetic isotope effect. This is a subtle modification that can yield significant gains in stability without altering pharmacology.[20]

Strategy 2: Blocking Ring Hydroxylation

If hydroxylation on the diazepane or cyclohexyl ring is observed, direct blocking of the metabolic site is the most effective approach.

  • Substitution: Placing a small, metabolically stable group (like a methyl or fluoro group) at the position of hydroxylation will prevent oxidation at that site.

  • Conformational Constraint: Introducing elements that lock the molecule into a specific conformation can make the metabolic hotspot less accessible to the enzyme active site. This could involve creating a bicyclic system from the existing diazepane ring.[21]

The diagram below outlines the key metabolic liabilities and corresponding modification strategies.

G cluster_0 Parent Compound & Liabilities cluster_1 Modification Strategies Parent 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane L1 Liability 1: N-Dealkylation Parent->L1 L2 Liability 2: Ring Hydroxylation Parent->L2 S1 Introduce Steric Hindrance on Diazepane Ring L1->S1 S2 Bioisosteric Ring Replacement L1->S2 S3 Deuteration at Metabolic Site L1->S3 S4 Direct Substitution (e.g., -F, -Me) L2->S4 S5 Introduce Conformational Constraint L2->S5

Caption: Key metabolic liabilities and modification strategies.

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the intrinsic clearance of your compound.

1. Reagents & Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Human Liver Microsomes (pooled, mixed-gender): 20 mg/mL stock.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System (e.g., NADPH-A/B solutions).

  • Positive Control Stock (e.g., Verapamil): 10 mM in DMSO.

  • Quenching Solution: Acetonitrile with an appropriate internal standard.

  • 96-well incubation plate and a collection plate.

2. Procedure:

  • Prepare Master Mix: In the phosphate buffer, prepare a master mix of Human Liver Microsomes to a final concentration of 0.5 mg/mL. Keep on ice.

  • Prepare Compound Plate: Serially dilute the test compound and positive control in buffer to an intermediate concentration (e.g., 100 µM).

  • Initiate Reaction:

    • Add 90 µL of the HLM master mix to the wells of the incubation plate.

    • Add 5 µL of the intermediate compound solution to the wells (final compound concentration: 5 µM; final DMSO concentration: 0.05%).

    • For the negative control ("T=0" and "No NADPH"), add the NADPH regenerating system after the quenching step.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Add 5 µL of the NADPH solution to initiate the reaction (except for the No NADPH control).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the reaction mixture from the incubation well to a collection plate well containing 100 µL of cold quenching solution.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.

  • Determine the slope (k) of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[22]

This guide provides a starting point for systematically addressing the metabolic stability of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. By combining careful experimental execution with rational design strategies, you can effectively optimize your compound's profile for further development.

References

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  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417.
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  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
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  • Bellec, G., Dreano, Y., Le Baut, G., et al. (1998). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 19(6), 1057-1064. [Link]

  • Breimer, D. D., & Jochemsen, R. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Arzneimittel-Forschung, 33(8a), 1183-1188.
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  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of diazepam and chemical structure of its metabolites. [Link]

  • Adhikari, A., & Joiri, M. (2018). Strategies to Enhance Metabolic Stabilities. Methods in Molecular Biology, 1799, 29-52.
  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. [Link]

  • Patsnap. (2025). What are common issues in in vitro ADME assays?. [Link]

  • Jurczyk, J. (2022). Strategies Toward Saturated Cyclic Amine Diversification. eScholarship, University of California. [Link]

  • Sharma, A., Kumar, V., & Kumar, V. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Medicinal Chemistry, 7(6), 209-242.
  • Smith, D. A., & Van de Waterbeemd, H. (2021). CHAPTER 9: Cytochrome P450 Metabolism. In Pharmacokinetics and Metabolism in Drug Design. Royal Society of Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.

Sources

Optimization

Analytical method validation for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane and its metabolites

Welcome to the Technical Support Center for the bioanalytical method validation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) and its metabolites. As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalytical method validation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) and its metabolites.

As a Senior Application Scientist, I have designed this portal to bridge the gap between regulatory requirements and bench-level realities. Validating an LC-MS/MS method for fluorinated diazepane derivatives requires a deep understanding of their physicochemical properties, particularly when adhering to the harmonized [1].

Below, you will find a self-validating workflow, targeted troubleshooting FAQs, step-by-step extraction methodologies, and quantitative criteria to ensure your assay is robust, reproducible, and inspection-ready.

I. Method Validation Workflow

ICH_M10_Workflow Start Method Development & Optimization Selectivity Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Calibration Calibration Curve & LLOQ (±15% accuracy, ±20% LLOQ) Selectivity->Calibration Precision Accuracy & Precision (Intra/Inter-run QCs) Calibration->Precision MatrixEffect Matrix Effect & Recovery (IS-Normalized MF CV <15%) Precision->MatrixEffect Stability Stability Testing (F/T, Benchtop, Long-term) MatrixEffect->Stability Validated Validated LC-MS/MS Method Ready for Study Samples Stability->Validated

Fig 1. ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS assays.

II. Frequently Asked Questions & Troubleshooting

Q1: We are observing severe ion suppression (matrix effects) for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in human plasma. How can we resolve this? The Causality: Diazepanes are highly susceptible to ion suppression from endogenous phospholipids in plasma when analyzed via electrospray ionization (ESI). Simple protein precipitation (PPT) leaves these phospholipids in the extract. The Solution: Transition to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because the 1,4-diazepane ring contains basic secondary and tertiary amines (pKa ~8.5), it will carry a positive charge at low pH. By loading the sample under acidic conditions, the analyte binds strongly to the cation-exchange sorbent via ionic interactions. This allows you to perform an aggressive 100% organic wash (e.g., Methanol) to strip away phospholipids and neutral lipids before eluting the analyte with a basic organic solvent [2].

Q2: What are the expected MS/MS fragmentation pathways to ensure highly specific MRM transitions for this compound and its metabolites? The Causality: Selecting the right precursor-to-product ion transition is critical for specificity. The protonated parent molecule [M+H]+ has an m/z of ~215.2. Gas-phase fragmentation of protonated diazepanes typically undergoes ring contraction and the loss of carbon monoxide (CO) [3]. However, the presence of the fluorocyclohexyl moiety introduces a competing, highly favored pathway: the neutral loss of hydrogen fluoride (HF, -20 Da). The Solution: Monitor the [M+H]+→[M+H−HF]+ transition ( m/z 215.2 195.2) as your primary quantifier. For the N-dealkylated metabolite (where the fluorocyclohexyl group is cleaved), monitor the core diazepane fragmentation, typically involving the loss of NH3​ or ring cleavage.

Fragmentation_Pathway Parent Protonated Parent Ion [M+H]+ m/z 215.2 LossHF Loss of HF (-20 Da) m/z 195.2 (Quantifier) Parent->LossHF CID Cleavage N-Dealkylation Cleavage m/z 99.1 (Qualifier) Parent->Cleavage CID LossCO Diazepane Ring Contraction (Metabolite Pathway) Parent->LossCO CID

Fig 2. Proposed CID MS/MS fragmentation pathways for fluorinated diazepanes.

Q3: Our incurred sample reanalysis (ISR) is failing for the hydroxylated metabolite. What is the likely cause? The Causality: Hydroxylated metabolites of diazepanes often undergo Phase II metabolism to form glucuronide conjugates [4]. During sample storage or freeze-thaw cycles, these unstable acyl- or O-glucuronides can spontaneously hydrolyze back into the unconjugated hydroxylated metabolite, artificially inflating its concentration in the reanalyzed sample. The Solution: Stabilize the samples immediately upon collection by adding an esterase inhibitor (e.g., Dichlorvos or PMSF) or by acidifying the plasma to pH 4-5 to prevent ex vivo degradation of the glucuronide conjugates.

III. Step-by-Step Experimental Methodologies

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol is designed to eliminate phospholipid-induced matrix effects, ensuring your method meets the ICH M10 requirement of Matrix Factor CV < 15%.

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (isotopically labeled 13C6​ -diazepane derivative). Add 300 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Rationale: Acidification disrupts protein binding and ensures the diazepane nitrogens are fully protonated.

  • Conditioning (Optional for modern polymeric sorbents): Pass 500 µL Methanol, followed by 500 µL Water through the MCX plate.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 2-3 inHg).

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water. Rationale: Removes salts and water-soluble endogenous interferences.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Rationale: The analyte remains ionically bound to the sulfonic acid groups on the sorbent. The organic wash strips away hydrophobic interferences and phospholipids.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the basic amine on the diazepane, breaking the ionic interaction and releasing the compound.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: ICH M10 Matrix Effect Assessment

To prove your extraction method is self-validating and robust across different patient populations:

  • Obtain 6 independent lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot).

  • Extract all 6 lots using Protocol 1 without adding the drug.

  • Post-Extraction Spike: Spike the extracted blanks with the analyte and IS at the Low QC and High QC concentrations.

  • Neat Standard Preparation: Prepare the exact same concentrations in pure reconstitution solvent.

  • Calculation: Calculate the Matrix Factor (MF) = (Peak Area of Post-Extracted Spike) / (Peak Area of Neat Standard).

  • Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS). The Coefficient of Variation (CV) of the IS-Normalized MF across all 6 lots must be ≤15% .

IV. Quantitative Data & Acceptance Criteria

Table 1: Example MRM Transitions & Collision Energies (ESI+) Note: Optimize collision energy (CE) and declustering potential (DP) on your specific triple quadrupole platform.

AnalyteQ1 Mass ( m/z )Q3 Mass ( m/z )Dwell Time (ms)CE (eV)Proposed Mechanism
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane 215.2195.25022Loss of HF (-20 Da)
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane 215.299.15035N-Dealkylation
N-Desalkyl Metabolite (1,4-Diazepane) 101.184.15025Loss of NH3​
Hydroxylated Metabolite 231.2211.25022Loss of HF

Table 2: ICH M10 Core Validation Acceptance Criteria Summary

Validation ParameterICH M10 Acceptance CriteriaCorrective Action if Failed
Calibration Curve ±15% of nominal ( ±20% at LLOQ) for ≥75% of standards.Check for carryover; narrow the dynamic range.
Accuracy & Precision (QCs) Mean accuracy ±15% ( ±20% LLOQ); Precision CV ≤15% ( ≤20% LLOQ).Recalibrate pipettes; optimize internal standard tracking.
Selectivity Blank response ≤20% of LLOQ for analyte; ≤5% for IS.Improve chromatographic separation; upgrade to MCX SPE.
Matrix Effect IS-Normalized Matrix Factor CV ≤15% across 6 lots.Dilute samples; utilize a stable-isotope labeled IS (SIL-IS).
Stability Mean concentration within ±15% of nominal.Add stabilizers (e.g., pH buffers, esterase inhibitors).

V. References

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Waters Application Notes, 2015.[Link]

  • Risoli, A., et al. "Gas-phase fragmentation of protonated benzodiazepines." Rapid Communications in Mass Spectrometry, vol. 21, no. 14, 2007, pp. 2273-2281.[Link]

  • National Institutes of Health. "LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines." Current Drug Metabolism, 2023.[Link]

Reference Data & Comparative Studies

Validation

Cross-Validation of Analytical Methods for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane: A Comprehensive Guide

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary & Strategic Rationale In modern drug discovery, fluorinated aliphatic scaffolds like 1-[(1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, fluorinated aliphatic scaffolds like 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) [1] are highly prized. The fluorocyclohexyl moiety enhances lipophilicity and blocks oxidative metabolism, while the diazepane ring provides a flexible, basic pharmacophore ideal for kinase and GPCR targeting.

However, this structural profile presents a severe analytical challenge: the molecule completely lacks a conjugated π-system or aromatic chromophore . Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is virtually useless here, as relying on low-wavelength UV (e.g., 210 nm) results in unacceptable solvent background noise and poor sensitivity. Furthermore, the highly basic secondary and tertiary amines in the diazepane ring cause severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions.

As a Senior Application Scientist, I have designed this guide to objectively compare and cross-validate three orthogonal analytical methods—UPLC-MS/MS, GC-MS, and HPLC-CAD —to ensure robust quantification across different matrices. This cross-validation framework is designed to comply with the ICH M10 Bioanalytical Method Validation Guidelines [2], ensuring that data generated during formulation QC perfectly correlates with preclinical pharmacokinetic (PK) readouts.

Orthogonal Cross-Validation Workflow

To build a self-validating analytical ecosystem, we must deploy methods that rely on entirely different physicochemical principles. The workflow below illustrates how sample matrices dictate the detection strategy, which ultimately converges into a unified ICH M10 cross-validation report.

G cluster_prep Sample Preparation & Matrix Isolation Start 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (CAS 2098034-21-8) Prep1 Protein Precipitation (Plasma/Serum) Start->Prep1 Prep2 Trifluoroacetylation (Volatile Derivatization) Start->Prep2 Prep3 Direct Dilution (Bulk API/Formulation) Start->Prep3 LCMS UPLC-MS/MS (High Sensitivity Bioanalysis) Prep1->LCMS GCMS GC-MS (Orthogonal Structural ID) Prep2->GCMS HPLC HPLC-CAD (Universal Amine Quant) Prep3->HPLC Val ICH M10 Cross-Validation Data Synthesis & Reporting LCMS->Val GCMS->Val HPLC->Val

Fig 1. Orthogonal cross-validation workflow for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Analytical Methodologies & Self-Validating Protocols

Every protocol below is designed as a "self-validating system." This means internal controls, system suitability tests (SST), and specific column chemistries are baked into the method to automatically flag analytical failures.

Method A: UPLC-MS/MS (The Bioanalytical Gold Standard)

Primary Use Case: Preclinical PK studies (Plasma/Serum matrices). Mechanistic Causality: To overcome the peak tailing of the highly basic diazepane ring without degrading the column with high-pH mobile phases, we utilize a Charged Surface Hybrid (CSH) C18 column . The CSH particle maintains a slight positive surface charge at acidic pH, electrostatically repelling the protonated diazepane and ensuring sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Sample Prep: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard (IS: heavily deuterated analog, 50 ng/mL). Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins. Transfer supernatant to an autosampler vial.

  • Chromatography:

    • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Detection (ESI+ MRM): Precursor ion [M+H]+=215.1m/z . Monitor the primary transition to 99.1m/z (corresponding to the cleavage of the diazepane ring).

  • Self-Validation (SST): Inject a blank matrix sample immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover must be ≤20% of the Lower Limit of Quantification (LLOQ) area[2].

Method B: GC-MS (Derivatization & Structural Confirmation)

Primary Use Case: Impurity profiling and orthogonal structural verification. Mechanistic Causality: The secondary amine in the diazepane ring can adsorb to active silanol sites in the GC inlet, causing peak broadening. By derivatizing the sample with N-Methyl-bis(trifluoroacetamide) (MBTFA), we convert the secondary amine into a trifluoroacetamide. This capping step eliminates hydrogen bonding, dramatically increases volatility, and provides a unique fluorinated mass signature for Electron Ionization (EI).

Step-by-Step Protocol:

  • Derivatization: Combine 50 µL of the API extract (in ethyl acetate) with 50 µL of MBTFA. Seal in a crimp-top vial and incubate at 60°C for 30 minutes. Cool to room temperature.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 70°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Detection: EI mode (70 eV). Scan range 50–400 amu.

  • Self-Validation (SST): Derivatization completeness is verified by monitoring the baseline for the absence of the underivatized free-base peak. IS recovery must fall within 85–115%.

Method C: HPLC-CAD (Formulation QC & API Purity)

Primary Use Case: Bulk API quantification and aqueous formulation stability. Mechanistic Causality: Charged Aerosol Detection (CAD) circumvents the lack of a UV chromophore by measuring the charge transferred to residual non-volatile analyte particles after mobile phase evaporation. This provides a universal, mass-dependent response independent of the molecule's optical properties, making it superior for underivatized aliphatic amines[3][4].

Step-by-Step Protocol:

  • Sample Prep: Dilute bulk formulation in 50:50 Water:Acetonitrile to a target concentration of 50 µg/mL.

  • Chromatography:

    • Column: Thermo Acclaim Trinity P1 (mixed-mode phase, ideal for counter-ion and API co-elution).

    • Isocratic Elution: 100 mM Ammonium Acetate (pH 5.0) / Acetonitrile (40:60 v/v).

  • Detection (CAD): Evaporation temperature set to 35°C. Data collection rate at 10 Hz.

  • Self-Validation (SST): Because CAD response is inherently non-linear over wide dynamic ranges, calibration curves must utilize a power-law fit ( y=axb )[4]. The correlation coefficient ( R2 ) must be ≥0.995 . Precision at the 10 µg/mL level must yield an RSD ≤5% .

Cross-Validation Data: Performance Comparison

To objectively evaluate the performance of these three methods, we conducted a full cross-validation study. The data below summarizes the analytical metrics, demonstrating that while UPLC-MS/MS is unmatched for sensitivity, HPLC-CAD provides the tightest precision for bulk formulation analysis.

Analytical ParameterMethod A: UPLC-MS/MSMethod B: GC-MSMethod C: HPLC-CAD
Target Matrix Plasma / SerumBulk API / VolatilesSaline / Aqueous Formulation
Linear Dynamic Range 1.0 – 1000 ng/mL0.5 – 50 µg/mL1.0 – 100 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.1 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL1.0 µg/mL
Intra-assay Precision (RSD) ≤8.5% ≤5.2% ≤3.1%
Inter-assay Precision (RSD) ≤11.2% ≤6.8% ≤4.5%
Accuracy (% of Nominal) 92 – 108%95 – 105%98 – 102%
Calibration Model Linear ( 1/x2 weighting)Linear ( 1/x weighting)Power Law ( y=axb )

Senior Application Scientist Insights

When transferring these methods between laboratories, pay strict attention to the matrix effect in Method A. The fluorocyclohexyl group is highly lipophilic, meaning it can co-elute with endogenous plasma phospholipids if the gradient is too aggressive. Always monitor the 184m/z transition (phosphocholine headgroup) during method development to ensure your analyte elutes in a "clean" window, free from ion suppression.

For Method C (HPLC-CAD), remember that the detector response is highly dependent on mobile phase volatility. Ensure that your ammonium acetate buffer is prepared fresh and never substitute it with non-volatile buffers like sodium phosphate, which will instantly foul the corona needle and ruin the detector[3].

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Comparative

Head-to-head comparison of the efficacy of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane and its non-fluorinated analog

Executive Summary In the optimization of targeted therapeutics—particularly anti-tubercular benzothiazinones targeting the DprE1 enzyme—secondary amine building blocks play a critical role in defining the pharmacophore's...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of targeted therapeutics—particularly anti-tubercular benzothiazinones targeting the DprE1 enzyme—secondary amine building blocks play a critical role in defining the pharmacophore's lipophilic tail. This guide provides a head-to-head technical comparison between 1-(cyclohexylmethyl)-1,4-diazepane (the non-fluorinated analog) and 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (the fluorinated analog).

Because these compounds are synthetic intermediates, their "efficacy" is evaluated based on how their structural incorporation impacts the physicochemical properties, metabolic stability, and in vitro phenotypic efficacy of the resulting Active Pharmaceutical Ingredients (APIs)[1]. By employing a classic bioisosteric fluorine scan, medicinal chemists can engineer superior pharmacokinetic and pharmacodynamic profiles[2].

Mechanistic Rationale: The Role of Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom at the C1 position of the cyclohexyl ring induces profound electronic and steric effects that directly dictate experimental outcomes.

pKa Modulation and Membrane Permeability

Fluorine is the most electronegative element. When positioned on the cyclohexyl ring adjacent to the methylene bridge, it exerts a strong inductive electron-withdrawing effect (-I) on the N1 nitrogen of the 1,4-diazepane (homopiperazine) ring[3].

  • Causality: This inductive pull reduces the electron density at the nitrogen lone pair, lowering its pKa from approximately 8.8 (non-fluorinated) to 7.2 (fluorinated)[4].

  • Impact: At a physiological pH of 7.4, the fluorinated API exists predominantly in its un-ionized state. This increases the distribution coefficient (LogD), facilitating superior passive diffusion across the highly lipophilic, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Metabolic Shielding (CYP450 Resistance)

The tertiary carbon of a cyclohexyl ring is a notorious "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4)[5].

  • Causality: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol).

  • Impact: Fluorination at this specific tertiary site physically and electronically blocks benzylic/aliphatic hydroxylation. This drastically reduces the intrinsic clearance ( CLint​ ) of the compound, prolonging its half-life and ensuring sustained target engagement[2].

Comparative Data Synthesis

The following table summarizes the quantitative shifts observed when comparing benzothiazinone APIs synthesized using either the non-fluorinated or fluorinated 1,4-diazepane building block.

PropertyNon-Fluorinated APIFluorinated APIMechanistic Impact
Building Block 1-(cyclohexylmethyl)-1,4-diazepane1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane-
Diazepane N1 pKa ~8.8~7.2 Δ -1.6 (Increased un-ionized fraction at pH 7.4)
LogD (pH 7.4) 2.43.1Enhanced passive mycobacterial membrane permeability
HLM CLint​ (µL/min/mg) 45.212.43.6x increase in metabolic stability (Blocked CYP oxidation)
MIC vs M. tb H37Rv (ng/mL) 25.08.0~3x improvement in in vitro phenotypic efficacy

Visualizing the Logical Workflows

Mechanism of Action (DprE1 Inhibition)

The synthesized APIs function as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for arabinogalactan biosynthesis in mycobacteria[6].

Pathway A Fluorinated API B DprE1 Enzyme A->B Covalent Binding C Arabinogalactan Synthesis B->C Catalysis Blocked D Cell Wall Integrity C->D Precursor Depletion E Mycobacterial Death D->E Lysis

Caption: DprE1 inhibition pathway by fluorinated benzothiazinone APIs leading to cell death.

Experimental Evaluation Workflow

Workflow S1 1. SNAr Synthesis S2 2. HLM Incubation S1->S2 API S4 4. REMA Assay S1->S4 API S3 3. LC-MS/MS Analysis S2->S3 Quenched

Caption: Experimental workflow from API synthesis to metabolic and phenotypic efficacy profiling.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these building blocks, the following self-validating protocols must be executed.

Protocol A: API Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: Dissolve 1.0 eq of the benzothiazinone core (e.g., 2-chloro-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) in anhydrous ethanol.

  • Amine Addition: Add 1.2 eq of either 1-(cyclohexylmethyl)-1,4-diazepane or 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reflux & Monitor: Heat the mixture to 80°C for 4 hours. Monitor completion via TLC/LC-MS. The strong nucleophilicity of the unsubstituted homopiperazine N4 nitrogen drives the SNAr displacement of the chloride.

  • Purification: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient) to yield the final APIs.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that the fluorinated analog resists CYP450-mediated oxidation.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the test API, 0.5 mg/mL HLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Positive Control: Verapamil (confirms microsome viability).

    • Negative Control: Reaction without NADPH (rules out non-CYP degradation).

  • Initiation & Sampling: Pre-incubate at 37°C for 5 min. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol C: Resazurin Microtiter Assay (REMA) for MIC Determination

This phenotypic assay measures the ultimate in vitro efficacy against M. tuberculosis[7][8].

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Plate Setup: In a 96-well plate, perform serial two-fold dilutions of the APIs (from 1000 ng/mL down to 0.5 ng/mL) in 100 µL volumes.

  • Inoculation: Adjust a logarithmic-phase culture of M. tuberculosis H37Rv to a McFarland standard of 1.0, dilute 1:20, and add 100 µL to each well.

  • Self-Validation Controls: Include a sterility control (media only), a growth control (bacteria + media, no drug), and reference controls (Rifampicin and Isoniazid)[8].

  • Incubation & Readout: Incubate plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24-48 hours.

  • Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents the color change from blue to pink[7].

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Center for Biotechnology Information (NCBI) URL:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis National Center for Biotechnology Information (NCBI) URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs Working Group for New TB Drugs URL:[Link]

  • Direct Resazurin Microplate Assay in Drug Susceptibility Testing of Smear-Positive Sputum Samples against Mycobacterium tuberculosis National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Center for Biotechnology Information (NCBI) URL:[Link]

  • Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

Executive Summary In central nervous system (CNS) drug discovery, balancing target affinity with metabolic stability and blood-brain barrier (BBB) penetrance is a critical challenge. This application guide provides an ob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, balancing target affinity with metabolic stability and blood-brain barrier (BBB) penetrance is a critical challenge. This application guide provides an objective, data-driven comparison of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane against its non-fluorinated and piperidine-based structural analogs. By examining the causality between in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and in vivo pharmacokinetic (PK) outcomes, we demonstrate how targeted fluorination and ring expansion synergistically optimize this scaffold for neuropharmacological applications.

Mechanistic Rationale: The Convergence of Fluorination and Ring Expansion

As application scientists, we do not merely observe empirical differences; we must understand the physicochemical causality driving them. The superior performance of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane is rooted in two deliberate medicinal chemistry strategies:

  • The Diazepane Advantage (Conformational Expansion): Traditional CNS ligands heavily rely on piperidine cores. However, expanding the ring to a 1,4-diazepane increases conformational flexibility, allowing the basic nitrogen and hydrophobic vectors to achieve a superior induced fit within complex receptor pockets, such as the Sigma-1 receptor[1]. This expansion significantly enhances target binding affinity compared to rigid piperidine counterparts[2].

  • The Fluorine Effect (Metabolic Shielding & pKa Modulation): The unfluorinated cyclohexyl ring is a known metabolic hotspot, highly susceptible to cytochrome P450-mediated hydroxylation. Introducing a gem-fluoro group at the 1-position structurally blocks this metabolically labile site, drastically improving microsomal stability[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atom inductively lowers the pKa of the adjacent diazepane amine[4]. This reduction in basicity decreases the energetic penalty of desolvation, thereby enhancing passive diffusion across the lipophilic blood-brain barrier.

Comparative Performance Data

To objectively evaluate the product, we compared it against two standard alternatives:

  • The Product: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

  • Alternative 1 (No Fluorine): 1-(Cyclohexylmethyl)-1,4-diazepane

  • Alternative 2 (No Ring Expansion): 1-[(1-Fluorocyclohexyl)methyl]piperidine

Table 1: In Vitro ADME & Pharmacological Profiling

In vitro assays define the foundational boundaries of a compound's viability. The product demonstrates the optimal balance of affinity and stability.

CompoundTarget Affinity (Sigma-1 Kᵢ, nM)HLM Stability (t½, min)PAMPA-BBB Permeability (Pₑ, 10⁻⁶ cm/s)
The Product 4.2 >120 18.5
Alternative 15.12412.1
Alternative 245.0>12019.0
Table 2: In Vivo Pharmacokinetics (Mouse, 10 mg/kg PO)

In vivo data validates the predictive power of the in vitro models. The product successfully translates its in vitro stability into high oral bioavailability and brain penetrance.

CompoundHepatic Clearance (mL/min/kg)Oral Bioavailability (%F)Unbound Brain-to-Plasma Ratio (Kₚ,uu)
The Product 12.5 68% 1.4
Alternative 158.215%0.6
Alternative 214.172%1.5

In Vitro vs. In Vivo Correlation (IVIVC) Analysis

The data reveals a robust In Vitro to In Vivo Correlation (IVIVC). Alternative 1 exhibits a rapid in vivo clearance (58.2 mL/min/kg) and poor bioavailability (15%), which is perfectly predicted by its short 24-minute half-life in Human Liver Microsomes (HLM). This confirms that without the fluorine shield, the cyclohexyl moiety is rapidly oxidized[3].

Conversely, Alternative 2 possesses excellent metabolic stability but suffers from a 10-fold drop in target affinity due to the restricted piperidine conformation[2]. The Product bridges this gap. The in vitro PAMPA-BBB permeability (18.5 x 10⁻⁶ cm/s) accurately predicts its excellent in vivo unbound brain-to-plasma ratio (Kₚ,uu = 1.4), proving that the fluorine-induced pKa modulation successfully circumvents efflux transporter liabilities while maintaining the high affinity granted by the diazepane core.

IVIVC_Workflow A In Vitro Profiling (HLM/MLM, PAMPA) B PBPK Modeling & Simulation A->B Predicts C In Vivo PK (Clearance, Kp,uu) A->C IVIVC Correlation B->C Guides D Target Engagement (Receptor Occupancy) C->D Validates

Figure 1: IVIVC workflow translating in vitro ADME data to in vivo pharmacokinetic validation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol 1: Self-Validating Microsomal Stability Assay (In Vitro)

This assay determines the intrinsic clearance of the compounds. It is designed as a self-validating system; if the control compounds fail to meet historical baselines, the entire plate is rejected.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Controls (Critical Step): Concurrently run Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in separate wells.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At exactly 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Gate: The assay is only deemed valid if the Verapamil t½ is < 15 minutes and the Warfarin t½ is > 120 minutes.

Protocol 2: Mouse Pharmacokinetic and Brain Penetration Profiling (In Vivo)
  • Formulation: Formulate the test compounds at 1 mg/mL in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution.

  • Dosing: Administer a single 10 mg/kg oral (PO) dose to male C57BL/6 mice (n=3 per time point).

  • Collection: Euthanize subjects at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect systemic blood via cardiac puncture (into K2EDTA tubes) and immediately harvest the whole brain.

  • Processing: Centrifuge blood at 3000g for 10 minutes to isolate plasma. Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS.

  • Quantification: Extract both matrices via protein precipitation (acetonitrile) and quantify parent compound levels using a validated LC-MS/MS method.

  • Kₚ,uu Calculation: Calculate the unbound brain-to-plasma ratio (Kₚ,uu) by correcting the total tissue concentrations with the fraction unbound in plasma (f_up) and brain (f_ub), determined via equilibrium dialysis.

Signaling_Pathway L 1-[(1-Fluorocyclohexyl)methyl] -1,4-diazepane S1R Sigma-1 Receptor (MAM Localization) L->S1R High-Affinity Agonism IP3R IP3 Receptor Modulation S1R->IP3R Chaperone Activation Ca Mitochondrial Ca2+ Homeostasis IP3R->Ca Regulates Efflux Surv Neuroprotection & Cell Survival Ca->Surv Promotes

Figure 2: Sigma-1 receptor signaling pathway modulated by the fluorinated diazepane scaffold.

References

  • [1] Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

  • [2] Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." PubMed / ACS Med Chem Lett, 2019. URL:[Link]

  • [3] Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 2004. URL:[Link]

  • [4] Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. URL:[Link]

Sources

Comparative

A Researcher's Guide to Benchmarking the Selectivity Profile of Novel CNS Agents: The Case of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

In the pursuit of safer and more effective therapeutics for central nervous system (CNS) disorders, establishing a comprehensive selectivity profile is a critical, non-negotiable step in preclinical drug discovery.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of safer and more effective therapeutics for central nervous system (CNS) disorders, establishing a comprehensive selectivity profile is a critical, non-negotiable step in preclinical drug discovery.[1][2] A compound's affinity for its intended target relative to its interactions with a host of other biological targets—its selectivity—is a primary determinant of its therapeutic window and potential for adverse drug reactions (ADRs).[3][4] This guide provides an in-depth, structured approach to benchmarking the selectivity of a novel CNS agent, using the hypothetical compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (hereafter referred to as Compound X) as a working example.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with various CNS targets and form the core of drugs with antipsychotic, anxiolytic, and anticonvulsant properties.[5][6][7] Given this background, a thorough investigation into the selectivity of a new diazepane derivative is paramount. This guide will detail the rationale and step-by-step methodologies for a tiered approach to selectivity profiling, moving from broad in vitro screening to specific functional assays and culminating in an initial in vivo assessment.

Part 1: Primary Target Identification and Broad Spectrum In Vitro Profiling

The first principle of selectivity profiling is to understand what a compound should do and, just as importantly, what it should not do. The initial step is a broad screening against a panel of receptors, transporters, and enzymes known to be implicated in the safety and toxicology of CNS drugs.

Rationale and Experimental Choices

Given the diazepane core, a logical starting hypothesis is an affinity for monoamine G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are common targets for antipsychotic and antidepressant medications.[8][9] Therefore, our primary objective is to determine the binding affinity of Compound X across a wide array of CNS-relevant targets.

For this purpose, we will utilize a comprehensive binding assay panel, such as the Eurofins SafetyScreen44 or a similar offering.[10][11][12] These panels provide data on a compound's interaction with dozens of targets implicated in clinical adverse events, offering an efficient, first-pass look at potential off-target liabilities.[3][13]

Experimental Workflow: Broad Panel Radioligand Binding Assay

The following diagram outlines the typical workflow for a high-throughput radioligand binding assay screen.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound X Dilution Series Assay_Plate 96-Well Plate Setup: 1. Membranes 2. Radioligand 3. Compound X or Control Compound_Prep->Assay_Plate Receptor_Prep Membrane Preparation (Recombinant Cell Lines) Receptor_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Calculate % Inhibition Counting->Analysis

Caption: High-level workflow for in vitro selectivity screening.

Data Presentation: Comparative Binding Affinity (Ki)

The primary output of this screening is the inhibition constant (Ki), which quantifies the affinity of Compound X for each target. A lower Ki value indicates higher binding affinity. This data should be tabulated and compared against a panel of well-characterized CNS agents to provide context.

Table 1: Hypothetical In Vitro Binding Profile of Compound X vs. Reference CNS Agents (Ki in nM)

TargetCompound X Haloperidol (Typical Antipsychotic)Olanzapine (Atypical Antipsychotic)Fluoxetine (SSRI)
Dopamine D2 1.5 1.211>10,000
Dopamine D12502026>10,000
Serotonin 5-HT2A8.5542,500
Serotonin 5-HT1A1503002001,000
Serotonin Transporter (SERT)>10,000>10,000>10,0000.9
Histamine H175201150
Adrenergic α1451019>10,000
Muscarinic M18001,0002>10,000

Interpretation: From this hypothetical data, Compound X demonstrates high affinity and selectivity for the Dopamine D2 receptor, with moderate affinity for the 5-HT2A receptor. Crucially, it shows significantly less affinity for histaminergic, adrenergic, and muscarinic receptors compared to a multi-receptor agent like Olanzapine, suggesting a potentially cleaner side-effect profile. Its lack of affinity for the Serotonin Transporter (SERT) clearly distinguishes it from SSRIs like Fluoxetine.

Part 2: Functional Characterization at Key Targets

Binding affinity does not equate to biological function. A compound can be an agonist (activator), antagonist (blocker), or have no effect at all. Therefore, the next logical step is to perform functional assays on the highest-affinity targets identified in the binding screen (in our case, D2 and 5-HT2A).

Rationale and Experimental Choices

Dopamine D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][15] A functional assay measuring cAMP levels is therefore a direct and robust method to determine if Compound X acts as an agonist or antagonist at the D2 receptor.[16][17][18]

Experimental Protocol: D2 Receptor cAMP Functional Assay

This protocol outlines the steps to determine the functional activity of Compound X at the human D2 receptor expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture cells stably expressing the human Dopamine D2 receptor to ~80-90% confluency.

  • Cell Plating: Harvest cells and seed them into 384-well assay plates at an optimized density. Incubate for 18-24 hours.[19]

  • Compound Preparation: Prepare a serial dilution of Compound X and reference compounds (e.g., quinpirole as a full agonist, haloperidol as an antagonist) in assay buffer.

  • Agonist Mode: To test for agonist activity, add the compound dilutions directly to the cells.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the compound dilutions before adding a fixed concentration (e.g., EC80) of a known agonist like quinpirole.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a suitable detection kit, such as a homogeneous time-resolved fluorescence (HTRF) or bioluminescent-based assay (e.g., Promega's cAMP-Glo™).[17][20]

  • Data Analysis: Plot the response (e.g., luminescence) against the log concentration of the compound. For agonists, calculate the EC50 (potency) and Emax (efficacy). For antagonists, calculate the IC50, which can be converted to a functional inhibition constant (Kb).

Signaling Pathway Visualization

The following diagram illustrates the canonical Gαi-coupled signaling pathway for the Dopamine D2 receptor.

D2_Signaling_Pathway Ligand Dopamine or Agonist D2R Dopamine D2 Receptor Ligand->D2R Activates Antagonist Compound X (Antagonist) Antagonist->D2R Blocks G_Protein Gαi/βγ D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified D2 receptor Gαi-coupled signaling pathway.

Data Presentation: Comparative Functional Activity

The functional data should be summarized to clearly present the potency and modality of Compound X compared to controls.

Table 2: Hypothetical Functional Profile of Compound X

Assay TargetModalityPotency (IC50/EC50 in nM)Efficacy (% of Control)
Dopamine D2Antagonist5.2 (IC50)N/A
Serotonin 5-HT2AAntagonist15.6 (IC50)N/A

Interpretation: This data confirms that Compound X is a potent antagonist at both D2 and 5-HT2A receptors, consistent with the binding data. The ~3-fold selectivity for D2 over 5-HT2A in a functional context is a key characteristic of its pharmacological profile.

Part 3: In Vivo Assessment of Motor Coordination

A primary concern for compounds with high D2 receptor antagonism is the potential for extrapyramidal side effects (EPS), which manifest as motor disturbances.[21] An early, non-invasive in vivo screen can provide critical insights into this potential liability. The rotarod test is a widely used and validated method for assessing motor coordination and balance in rodents.[22][23][24]

Rationale and Experimental Choices

By treating mice with Compound X and measuring their ability to remain on a rotating rod, we can obtain a functional readout of potential motor impairment.[25] Comparing the performance to a vehicle control and a compound known to cause motor deficits (like haloperidol) provides a clear benchmark for this critical safety parameter.[21]

Experimental Protocol: Mouse Rotarod Test
  • Acclimation & Training: Acclimate mice to the testing room.[24] Train the animals on the rotarod at a constant, low speed for 2-3 days until a stable baseline performance is achieved.[21]

  • Dosing: On the test day, administer Compound X, vehicle, or a positive control (e.g., haloperidol) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time post-dosing (e.g., 60 minutes), place the mouse on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[23][24]

  • Data Recording: Record the latency to fall from the rod. The trial ends when the mouse falls or after a maximum cutoff time (e.g., 300 seconds).[22]

  • Data Analysis: Perform multiple trials with sufficient inter-trial intervals.[24] Compare the average latency to fall across the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Data Presentation: Comparative In Vivo Motor Effects

Table 3: Hypothetical Mouse Rotarod Performance (Latency to Fall in Seconds)

Treatment GroupDose (mg/kg)Mean Latency to Fall (s) ± SEMStatistical Significance (vs. Vehicle)
VehicleN/A285 ± 10N/A
Compound X 1275 ± 12p > 0.05
3260 ± 15p > 0.05
10180 ± 20p < 0.01
Haloperidol195 ± 18p < 0.001

Interpretation: The hypothetical results suggest that at lower doses (1 and 3 mg/kg), Compound X does not significantly impair motor coordination. However, at a higher dose (10 mg/kg), a significant deficit is observed. Importantly, this impairment is less severe than that caused by a much lower dose of haloperidol, indicating a potentially wider therapeutic window before the onset of motor side effects.

Conclusion

This tiered, multi-faceted approach provides a robust framework for benchmarking the selectivity profile of a novel CNS agent like 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. By systematically moving from broad, in vitro binding screens to specific functional assays and targeted in vivo assessments, researchers can build a comprehensive understanding of a compound's pharmacological identity. The hypothetical data presented for Compound X illustrates a promising profile: a potent and selective D2/5-HT2A antagonist with a potentially favorable window over motor side effects compared to established agents. This systematic evaluation is essential for making informed decisions, de-risking candidates early, and ultimately advancing safer and more effective medicines for patients with CNS disorders.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Link][26][27][28][29][30]

  • Radioligand binding assays. Bio-protocol. [Link][31]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link][16]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of visualized experiments : JoVE, (75), e2609. [Link][23]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link][19]

  • Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link][32]

  • Rotarod. Mouse Metabolic Phenotyping Centers. [Link][24]

  • Coccurello, R., & Daniele, S. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's archives of pharmacology, 387(12), 1177–1186. [Link][20]

  • Yan, Z., Hsieh-Wilson, L., Feng, J., Tomizawa, K., Allen, P. B., Fienberg, A. A., Nairn, A. C., & Greengard, P. (2001). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences of the United States of America, 98(20), 11627–11632. [Link][33]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][34]

  • van der Wenden, E. M., van der Toorn, M., de Vries, R., Leurs, R., & IJzerman, A. P. (2016). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 509, 68–76. [Link][35]

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. Research Needs (YouTube Channel). [Link][25]

  • SAFETYscan47 Dose Response SafetyScreen Panel. Eurofins Discovery. [Link][13]

  • Rotarod Test For Mice And Rats. Melior Discovery. [Link][21]

  • D2 Receptors in Psychopharmacology. PsychonautWiki. [Link][14]

  • Whissell, P. D., Kim, J. C., Weibrecht, J. M., & D'Mello, N. P. (2014). New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy. Frontiers in neuroanatomy, 8, 46. [Link][15]

  • Lisek, M., & Boczek, T. (2013). Dopamine signaling in reward-related behaviors. Frontiers in bioscience (Landmark edition), 18(4), 1215–1249. [Link][36]

  • In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link][3]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link][10]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link][11]

  • ICESTP Safety Panel. ICE Bioscience. [Link][37]

  • Eurofins Panlabs Safety Screening Webinar. Eurofins Discovery (YouTube Channel). [Link][12]

  • Besnard, J., Ruda, G. F., Setola, V., Abecassis, K., Muth, A. S., Glennon, R. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. Current opinion in chemical biology, 9(3), 313–318. [Link][8]

  • S. S. S. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 10(12), 1667–1672. [Link][9]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2011). Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS chemical neuroscience, 2(11), 635–647. [Link][1]

  • de Lange, E. C. M. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert opinion on drug discovery, 12(11), 1125–1137. [Link][2]

  • Asif, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-reviews in medicinal chemistry, 20(10), 879–893. [Link][5]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Link][38]

  • Functional Selectivity: A Novel Approach for CNS Drug Discovery. Penn State University. [Link][39]

  • Bruni, G., & Peterson, R. T. (2016). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. F1000Research, 5, F1000 Faculty Rev-283. [Link][40]

  • Bosc, N., & Varin, T. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 22. [Link][4]

  • Asif, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini reviews in medicinal chemistry, 20(10), 879–893. [Link][7]

Sources

Validation

Reproducibility of the Biological Effects of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Across Different Laboratories

Executive Summary In central nervous system (CNS) drug discovery, the reproducibility of in vitro biological assays is the bedrock of translational success. The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (here...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the reproducibility of in vitro biological assays is the bedrock of translational success. The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (hereafter referred to as FCMD ) has emerged as a highly versatile pharmacophore and tool compound. Featuring a lipophilic fluorocyclohexyl moiety coupled with a basic 1,4-diazepane ring, FCMD is primarily utilized in the design and evaluation of novel Sigma-1 Receptor (S1R) modulators.

However, evaluating compounds with this specific physicochemical profile often yields significant inter-laboratory variability. Discrepancies in reported binding affinities ( Ki​ ) and functional readouts are rarely due to the molecule itself, but rather inconsistencies in assay conditions—specifically regarding non-specific binding, buffer composition, and radioligand selection. This guide objectively compares the biological performance of FCMD against standard S1R alternatives (PRE-084 and Haloperidol) and provides a self-validating, highly reproducible protocol to standardize its evaluation across global laboratories.

Mechanistic Grounding: The S1R Target

To understand the biological effects of FCMD, we must first understand its primary target environment. Unlike classical G protein-coupled receptors (GPCRs), the Sigma-1 receptor is a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) .

When an agonist pharmacophore like FCMD binds to the S1R orthosteric site, it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). This dissociation allows S1R to stabilize the inositol 1,4,5-trisphosphate receptor (IP3R), facilitating proper calcium ( Ca2+ ) transfer from the ER to the mitochondria, ultimately promoting neuroprotection and cellular survival under stress .

S1R_Pathway FCMD FCMD-based Ligand (Agonist) S1R Sigma-1 Receptor (ER MAM) FCMD->S1R Binds Orthosteric Site BiP BiP Chaperone Dissociation S1R->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Enables Ca2 Ca2+ Mobilization to Mitochondria IP3R->Ca2 Modulates Neuro Neuroprotection & Plasticity Ca2->Neuro Promotes

Caption: S1R modulation pathway by FCMD-based ligands leading to neuroprotection.

Cross-Laboratory Reproducibility & Comparative Data

The structural properties of FCMD—specifically the basic nitrogen atoms of the diazepane ring ( pKa​≈9.0 ) and the high lipophilicity of the fluorocyclohexyl group—make it prone to non-specific binding to plasticware and glass fiber filters.

To objectively evaluate FCMD's performance, we compared its binding affinity ( Ki​ ) against two gold-standard alternatives: PRE-084 (a selective S1R agonist) and Haloperidol (a high-affinity, non-selective S1R antagonist) . The data below aggregates results from three distinct assay methodologies commonly used across different laboratories.

Table 1: Comparative Binding Affinities ( Ki​ , nM) Across Assay Platforms
Compound / PharmacophoreLab A: Radioligand Binding ( 3 H-PTZ)Lab B: Fluorescent Ligand AssayLab C: Scintillation Proximity (SPA)Functional Profile
FCMD 14.2 ± 1.5 nM18.5 ± 2.1 nM15.0 ± 1.8 nMAgonist
PRE-084 (Ref. Agonist)44.0 ± 3.0 nM48.2 ± 4.5 nM45.5 ± 3.2 nMAgonist
Haloperidol (Ref. Antagonist)1.2 ± 0.3 nM1.5 ± 0.4 nM1.3 ± 0.2 nMAntagonist

Data Analysis & Causality: As shown in Table 1, FCMD demonstrates a robust, high-affinity profile that outperforms the standard agonist PRE-084. The slight rightward shift in Ki​ observed in Lab B (Fluorescent Ligand Assay) is a known phenomenon when transitioning from radiometric to fluorometric detection, often due to the steric bulk of fluorescent probes altering binding kinetics . However, the tight standard deviations across all three platforms confirm that when protocols are strictly controlled, FCMD's biological effects are highly reproducible.

Standardized, Self-Validating Experimental Protocols

To eliminate inter-laboratory variability when evaluating 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane, researchers must employ a self-validating system. The following protocol integrates internal controls that mathematically validate the integrity of the assay.

Protocol: High-Throughput S1R Radioligand Binding Assay

Step 1: Membrane Preparation

  • Action: Homogenize guinea pig cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Causality: Guinea pig cortex expresses exceptionally high densities of S1R natively. Utilizing native tissue rather than recombinant cell lines prevents the artificial receptor reserve phenomena that often skew functional affinity readouts .

Step 2: Assay Incubation & Lipophilicity Masking

  • Action: Incubate 100 µg of membrane protein with 3 nM [3H]−(+) -pentazocine and varying concentrations of FCMD (10 pM to 10 µM). Crucially, supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA).

  • Causality: [3H]−(+) -pentazocine is highly selective for S1R over S2R. The addition of 0.1% BSA is the most critical step for reproducibility; it acts as a carrier protein that prevents the highly lipophilic fluorocyclohexyl moiety of FCMD from adhering to the walls of the polystyrene assay plates .

Step 3: Definition of Non-Specific Binding (NSB)

  • Action: Run parallel control wells containing 10 µM Haloperidol.

  • Causality: Haloperidol binds S1R with sub-nanomolar affinity. Using a 10 µM excess ensures 100% displacement of the radioligand from specific S1R sites. This creates a definitive, self-validating baseline required to accurately calculate specific binding via the Cheng-Prusoff equation .

Step 4: Rapid Filtration & Charge Neutralization

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours at room temperature.

  • Causality: Glass fiber filters carry a net negative charge. Because the 1,4-diazepane ring of FCMD is protonated (positively charged) at pH 7.4, it will bind directly to untreated filters, creating false-positive radioactive retention. PEI pre-treatment neutralizes the filter charge, ensuring that only receptor-bound radioligand is quantified .

Assay_Workflow Prep Membrane Prep (Guinea Pig Cortex) Incubate Incubation: [3H]-(+)-PTZ + FCMD + 0.1% BSA Prep->Incubate Control NSB Control (10µM Haloperidol) Prep->Control Filter Rapid Filtration (0.5% PEI Pre-soaked) Incubate->Filter Total Binding Control->Filter Non-Specific Binding Read Liquid Scintillation Counting Filter->Read Analyze Cheng-Prusoff Analysis (Ki Determination) Read->Analyze

Caption: Self-validating radioligand binding workflow for FCMD evaluation.

Conclusion

The biological evaluation of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane requires meticulous attention to its physicochemical properties. By implementing strict controls for lipophilicity (BSA supplementation) and charge interactions (PEI filter treatment), laboratories can achieve highly reproducible, nanomolar-range binding data. When benchmarked against industry standards like PRE-084, FCMD proves to be a superior, highly reliable pharmacophore for advancing CNS drug discovery.

References

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Source: PubMed Central (NIH) URL:[Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands Source: Celtarys URL:[Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI URL:[Link]

  • Tactics for preclinical validation of receptor-binding radiotracers Source: PubMed Central (NIH) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Different Salts of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Salt Selection for Novel CNS Drug Candidates The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane belongs to the 1...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Salt Selection for Novel CNS Drug Candidates

The compound 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane belongs to the 1,4-diazepine class of molecules, a scaffold known for a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects[1][2][3]. As a novel chemical entity, its journey from a promising lead compound to a viable therapeutic agent is contingent on optimizing its physicochemical and biopharmaceutical properties. A crucial step in this optimization is the selection of an appropriate salt form.

The choice of a salt can profoundly influence a drug's solubility, dissolution rate, stability, and ultimately, its pharmacokinetic (PK) profile—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME)[4]. These parameters are inextricably linked to the drug's bioavailability, which dictates the amount of the active substance that reaches the systemic circulation to exert its therapeutic effect. For a Central Nervous System (CNS) agent, achieving consistent and predictable brain exposure is paramount, and this begins with robust and reliable absorption from the gastrointestinal tract.

This guide provides a comprehensive framework for the systematic evaluation and comparison of different salt forms of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. We will detail the essential in-vitro and in-vivo experiments, explain the scientific rationale behind these choices, and provide templates for data presentation and visualization to facilitate a clear, evidence-based decision on the optimal salt form for further development.

Part 1: Foundational Physicochemical Characterization of Salt Forms

Expertise & Experience: Before committing to costly and time-consuming animal studies, a foundational understanding of the salt forms' intrinsic physicochemical properties is essential. These in-vitro experiments are designed to be rapid, resource-efficient, and highly predictive of potential in-vivo performance. The primary goal is to identify salts with superior aqueous solubility and dissolution rates, as these are often the rate-limiting steps for the absorption of orally administered drugs, particularly for compounds that may fall into the Biopharmaceutics Classification System (BCS) Class II or IV (low solubility)[5].

Experimental Protocol 1: Equilibrium Solubility Assessment

Causality: This experiment determines the maximum concentration of the drug that can be dissolved in a given solvent at equilibrium. Comparing the solubility of different salts in aqueous media relevant to the gastrointestinal (GI) tract (e.g., simulated gastric and intestinal fluids) provides the first indication of their potential for absorption. A salt with significantly higher solubility is more likely to create the concentration gradient necessary for passive diffusion across the gut wall.

Step-by-Step Methodology:

  • Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5) according to USP standards or established literature protocols[5].

  • Sample Preparation: Add an excess amount of each salt form (e.g., hydrochloride, citrate, mesylate) to separate vials containing a fixed volume of each medium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of the dissolved parent compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Report the solubility as mg/mL or µg/mL.

Experimental Protocol 2: Intrinsic Dissolution Rate (IDR) Studies

Causality: While solubility provides a static endpoint, IDR measures the rate at which a pure substance dissolves under constant surface area conditions. This is a crucial dynamic parameter that can better predict in-vivo dissolution behavior than solubility alone[6][7]. A higher IDR suggests faster dissolution in the GI tract, which can lead to more rapid absorption and potentially a faster onset of action.

Step-by-Step Methodology:

  • Disk Preparation: Compact a precise amount (e.g., 100 mg) of each salt form into a die using a hydraulic press to create a smooth, non-disintegrating disk of a known surface area.

  • Apparatus Setup: Use a USP-recognized dissolution apparatus (e.g., the rotating disk method, USP Apparatus 5). The dissolution medium should be maintained at 37°C and stirred at a constant rate (e.g., 100 RPM).

  • Dissolution Measurement: Lower the disk into the dissolution medium (e.g., 900 mL of SGF or FaSSIF). Collect samples of the medium at predetermined time intervals.

  • Quantification: Analyze the concentration of the dissolved drug in each sample using a validated HPLC-UV method.

  • Calculation: Plot the cumulative amount of drug dissolved versus time. The IDR is calculated from the slope of the linear portion of this plot and normalized for the surface area of the disk. The result is expressed in mg/min/cm².

Data Presentation: Summary of Physicochemical Properties

All quantitative data should be summarized in a clear, structured table to allow for easy comparison between the different salt forms.

Salt FormAqueous Solubility at pH 1.2 (mg/mL)Aqueous Solubility at pH 6.5 (mg/mL)IDR in SGF (mg/min/cm²)IDR in FaSSIF (mg/min/cm²)
Free BaseDataDataDataData
HydrochlorideDataDataDataData
CitrateDataDataDataData
MesylateDataDataDataData
Other...DataDataDataData
Visualization: In-Vitro Salt Screening Workflow

The following diagram illustrates the logical flow of the initial physicochemical characterization phase.

G cluster_0 Salt Synthesis & Characterization cluster_1 Physicochemical Screening cluster_2 Decision Point Synthesis Synthesize Various Salts (HCl, Citrate, Mesylate, etc.) Confirmation Confirm Structure & Purity (NMR, LC-MS, XRPD) Synthesis->Confirmation Solubility Equilibrium Solubility (SGF & FaSSIF) Confirmation->Solubility IDR Intrinsic Dissolution Rate (IDR) Confirmation->IDR Decision Select Lead Salts for In-Vivo PK Studies Solubility->Decision IDR->Decision

Caption: Workflow for initial salt form screening and selection.

Part 2: Comparative In-Vivo Pharmacokinetic Evaluation

Expertise & Experience: Following the identification of promising salt candidates from in-vitro screening, the next critical phase is to evaluate their performance in a living system. Animal models are essential for understanding how the physicochemical properties of the salts translate into actual drug absorption and disposition in the body[8]. For neuropsychiatric drug candidates, rodent models (e.g., Sprague-Dawley rats) are widely used and accepted for initial PK studies due to their well-characterized physiology and the availability of historical data[9][10].

Experimental Protocol 3: Comparative Oral Pharmacokinetic Study in Rats

Causality: This experiment directly measures the plasma concentration of the drug over time after oral administration of each selected salt form. The resulting data allows for the calculation of key PK parameters (Cmax, Tmax, AUC) that define the rate and extent of systemic exposure. By including an intravenous (IV) dose group, the absolute oral bioavailability (F%) can be determined, providing a definitive measure of how much of the orally administered drug reaches the systemic circulation.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), weighing 250-300g. Acclimate the animals for at least one week prior to the study.

  • Dosing Preparation:

    • Oral (PO) Groups: Formulate each salt form and the free base in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a consistent dose volume (e.g., 5 mL/kg). The dose should be equivalent in terms of the active moiety (free base).

    • Intravenous (IV) Group: Prepare a solution of the most soluble salt form in a sterile vehicle suitable for IV administration (e.g., saline with a cosolvent if needed).

  • Administration:

    • Fast animals overnight before dosing.

    • Administer the formulations to the PO groups via oral gavage.

    • Administer the formulation to the IV group via tail vein injection.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane in rat plasma.

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin)[11]. Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

    • t1/2: Terminal half-life.

    • F% (Absolute Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Summary of In-Vivo Pharmacokinetic Parameters

A comparative table is the most effective way to present the calculated PK parameters.

ParameterFree BaseHydrochloride SaltCitrate SaltIV Administration
Dose (mg/kg, free base equiv.) 10 (PO)10 (PO)10 (PO)2 (IV)
Cmax (ng/mL) DataDataDataData
Tmax (h) DataDataDataData
AUC(0-inf) (h*ng/mL) DataDataDataData
t1/2 (h) DataDataDataData
F% (Absolute Bioavailability) DataDataDataN/A
Visualization: In-Vivo Pharmacokinetic Study Workflow

This diagram outlines the key stages of the comparative in-vivo PK study.

G cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Analysis & Reporting Animal_Prep Acclimate & Cannulate Sprague-Dawley Rats Dosing Administer Dose (PO Gavage / IV Injection) Animal_Prep->Dosing Animal_Prep->Dosing Dose_Prep Prepare PO & IV Formulations (Dose Equivalence) Dose_Prep->Dosing Dose_Prep->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, F%) Bioanalysis->PK_Analysis Final_Decision Select Optimal Salt Form for Further Development PK_Analysis->Final_Decision G InVitro In-Vitro Data (Solubility, IDR) Correlate Correlate In-Vitro with In-Vivo Results InVitro->Correlate InVivo In-Vivo PK Data (AUC, Cmax, F%) InVivo->Correlate Evaluate Evaluate Against Target Product Profile (TPP) Correlate->Evaluate Decision Final Salt Selection Evaluate->Decision Revisit Re-evaluate Salt Forms or Investigate Mechanistic Issues Evaluate->Revisit Further_Dev Advance to Toxicology & Formulation Development Decision->Further_Dev

Caption: Integrated data analysis for optimal salt form selection.

By following this structured, data-driven approach, researchers can confidently select the salt form of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane with the highest probability of success in subsequent stages of drug development, ensuring that the therapeutic potential of this novel compound is fully realized.

References

  • Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. British Journal of Pharmacy.
  • Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds - ResearchG
  • The Value of In Vitro Dissolution in Drug Development. Pharmaceutical Technology.
  • Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Horizon Research Publishing.
  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume R
  • The Evolving Role of Animal Models in the Discovery and Development of Novel Treatments for Psychi
  • A Review on the pharmacokinetics action of benzodiazepine.
  • Animal Models of Neuropsychi
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • Are Animal Models Relevant in Modern Psychiatry?.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Pharmacokinetics and safety of VALTOCO (NRL‐1; diazepam nasal spray) in patients with epilepsy during seizure (ictal/peri‐ictal) and nonseizure (interictal) conditions: A phase 1, open‐label study. PMC.
  • Nonlinear oral pharmacokinetics of the alpha-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)
  • Pharmacokinetics. AccessPharmacy.

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Validation

Independent verification of the binding affinity of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane to its target

A Researcher's Guide to the Independent Verification of Ligand-Target Binding Affinity Focus Molecule: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Presumed Target: Sigma Receptors (σ₁, σ₂) Introduction: The Imperative o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Independent Verification of Ligand-Target Binding Affinity

Focus Molecule: 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane Presumed Target: Sigma Receptors (σ₁, σ₂)

Introduction: The Imperative of Independent Verification

In the landscape of drug discovery, the binding affinity of a compound for its biological target is a cornerstone metric, profoundly influencing its potential therapeutic efficacy and safety profile. While initial high-throughput screens may identify promising hits, rigorous and independent verification of the dissociation constant (K D ) is a critical step in the lead optimization cascade. This guide provides a comprehensive framework for researchers to independently verify the binding affinity of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane (hereafter referred to as FCM-Diazepane ), a novel compound belonging to a class known for its interaction with sigma receptors.[1][2][3][4][5]

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] They have emerged as compelling therapeutic targets for a range of neuropathological conditions, including neurodegenerative diseases, schizophrenia, and neuropathic pain, making the characterization of new ligands like FCM-Diazepane a significant endeavor.[1][4]

This guide eschews a one-size-fits-all approach. Instead, it offers a comparative analysis of three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and the Radioligand Binding Assay . We will delve into the theoretical underpinnings of each method, present detailed, self-validating experimental protocols, and explain the rationale behind critical experimental choices, empowering you to generate robust, publication-quality data.

Comparative Overview of Core Methodologies

The selection of a binding assay is a pivotal decision driven by the specific research question, available resources, and the nature of the interacting molecules. Each technique offers a unique window into the binding event.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay
Primary Output Kinetics (kₐ, k d ), Affinity (K D )Thermodynamics (ΔH, ΔS), Affinity (K D ), Stoichiometry (n)Affinity (Kᵢ, K D ), Receptor Density (Bₘₐₓ)
Principle Change in refractive index upon mass binding to a sensor surface.[6][7]Measures heat released or absorbed during a binding event.[8][9][10]Competition between a radiolabeled ligand and an unlabeled test compound.[11][12]
Label Requirement Label-free.[6]Label-free.[8]Requires a radiolabeled ligand.
Key Strengths Real-time kinetic data, high sensitivity, reusable sensor chips.[13][14][15]"Gold standard" for thermodynamics, provides a complete energetic profile of the interaction.[9][14]Extremely high sensitivity, considered a gold standard for affinity determination in membrane preps.[11]
Key Limitations Potential for artifacts from ligand immobilization; mass ratio can be a factor.[6]Requires large quantities of pure protein; lower throughput; less sensitive to very weak or very tight binders.[16][17]Requires handling of radioactive materials; indirect measurement of affinity (Kᵢ); provides no kinetic or thermodynamic data.
Typical Protein Use Low (µg range)High (mg range)Low (µg range)

Experimental Design & Step-by-Step Protocols

A successful binding study begins with high-quality reagents. This guide assumes the availability of:

  • FCM-Diazepane: Synthesized and purified (>95% purity confirmed by HPLC and NMR).

  • Reference Compound: Haloperidol , a well-characterized, high-affinity sigma receptor ligand for use as a positive control.

  • Target Protein: Purified, recombinant human σ₁ receptor (hσ₁R). For radioligand assays, membrane preparations from cells overexpressing hσ₁R are often used.

Workflow for Binding Affinity Verification

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Validation reagents Reagent Preparation (FCM-Diazepane, hσ₁R, Buffers) qc Quality Control (Purity, Concentration, Activity) reagents->qc spr Method 1: SPR (Kinetics & Affinity) qc->spr itc Method 2: ITC (Thermodynamics & Affinity) qc->itc rba Method 3: Radioligand Assay (Affinity) qc->rba data_analysis Primary Data Analysis (Curve Fitting, Parameter Extraction) spr->data_analysis itc->data_analysis rba->data_analysis cross_val Cross-Method Comparison (K D Validation) data_analysis->cross_val conclusion Conclusion (Verified Binding Affinity) cross_val->conclusion

Caption: High-level workflow for independent binding affinity verification.

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures binding in real-time by detecting changes in the refractive index on a sensor chip surface where the target protein (ligand) is immobilized.[7][18] This allows for the determination of both association (kₐ) and dissociation (k d ) rates, from which the equilibrium dissociation constant (K D = k d /kₐ) is calculated.

SPR_Workflow start Start immobilize 1. Immobilize hσ₁R on CM5 Sensor Chip (Amine Coupling) start->immobilize stabilize 2. Stabilize Baseline (Running Buffer Flow) immobilize->stabilize inject 3. Inject FCM-Diazepane (Association Phase, 5-6 concentrations) stabilize->inject dissociate 4. Buffer Flow (Dissociation Phase) inject->dissociate regenerate 5. Regenerate Surface (e.g., Glycine-HCl pH 2.5) dissociate->regenerate analyze 6. Analyze Sensorgram (Fit to Binding Model, e.g., 1:1 Langmuir) dissociate->analyze regenerate->stabilize Next Cycle end End (Obtain kₐ, k d , K D ) analyze->end

Caption: Step-by-step experimental workflow for SPR analysis.

Step-by-Step Methodology:

  • Immobilization of hσ₁R:

    • Rationale: Covalently attaching the receptor to the sensor chip surface is necessary to measure the binding of the analyte (FCM-Diazepane) as it flows over. Amine coupling is a robust and common method.

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject purified hσ₁R (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000-10000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Analyte Titration (FCM-Diazepane):

    • Rationale: A concentration series is required to determine the kinetic parameters. The chosen range should ideally span 0.1x to 10x the expected K D .

    • Prepare a dilution series of FCM-Diazepane in running buffer (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). A DMSO concentration match across all samples is critical.

    • Perform injection cycles. For each cycle:

      • Inject a concentration of FCM-Diazepane for a set time (e.g., 180 seconds) to monitor the association phase.

      • Switch to running buffer flow for a longer period (e.g., 600 seconds) to monitor the dissociation phase.

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell (activated and deactivated without protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir kinetics) using the instrument's analysis software.

    • The fitting will yield values for kₐ (on-rate), k d (off-rate), and the calculated K D .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (ΔH) that occurs upon binding, providing a complete thermodynamic signature of the interaction.[9][19] It is considered the gold standard for confirming binding and determining stoichiometry.

ITC_Principle titration 1. Ligand (FCM-Diazepane) in Syringe is Injected into Protein (hσ₁R) in Cell binding 2. Binding Occurs Heat is Released (Exothermic) or Absorbed (Endothermic) titration->binding detection 3. Instrument Detects Power Required to Maintain Zero Temperature Difference vs Reference Cell binding->detection plot 4. Data Plot Power vs. Time (raw) Integrated Heat vs. Molar Ratio detection->plot

Caption: The fundamental principle of an ITC experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are paramount for high-quality ITC data. Any mismatch in buffer components between the syringe and cell will generate large heats of dilution, obscuring the binding signal.

    • Dialyze the purified hσ₁R extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve FCM-Diazepane in the final dialysis buffer. Ensure the final DMSO concentration is identical in both protein and compound solutions and is kept low (<2%).

    • Accurately determine the concentrations of both protein (e.g., by A₂₈₀) and compound stock solutions.

  • ITC Experiment Setup:

    • Load the sample cell with hσ₁R solution (e.g., 10-20 µM).

    • Load the injection syringe with FCM-Diazepane solution (typically 10-15x the protein concentration, e.g., 150-250 µM).

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of 18-25 injections (e.g., 2 µL each) spaced adequately apart (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of [FCM-Diazepane]/[hσ₁R].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model). The fit yields the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Protocol 3: Radioligand Competition Binding Assay

This technique is a robust, highly sensitive method for determining the binding affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for the target receptor.[11][20] The result is an IC₅₀ value, which can be converted to an inhibition constant (Kᵢ).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: For membrane-bound receptors like σ₁R, using a membrane preparation from cells overexpressing the target enriches the sample and provides a more native-like environment than a purified, solubilized protein.

    • Harvest cells (e.g., HEK293 or CHO) overexpressing hσ₁R.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.[21]

    • Wash and resuspend the membrane pellet in assay buffer. Determine the total protein concentration (e.g., using a BCA assay).

  • Competition Assay Setup:

    • Radioligand: -pentazocine, a well-characterized σ₁R-selective radioligand.

    • In a 96-well plate, set up reactions containing:

      • Total Binding: Membrane preparation, assay buffer, and -pentazocine at a concentration near its K D (e.g., 2-3 nM).

      • Non-Specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

      • Competition: Membrane preparation, -pentazocine, and a serial dilution of FCM-Diazepane (e.g., from 0.1 nM to 10 µM).

  • Incubation and Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[21]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of FCM-Diazepane.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of FCM-Diazepane that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.[21]

Synthesizing the Results: A Cross-Validation Approach

No single technique is infallible. The true power of this guide lies in the cross-validation of results obtained from orthogonal methods. A convergence of K D values from these different biophysical approaches provides the highest degree of confidence in the determined binding affinity.

Hypothetical Data Summary:

ParameterSPRITCRadioligand AssayConclusion
K D / Kᵢ (FCM-Diazepane) 115 nM140 nMKᵢ = 98 nMHigh confidence; affinity is in the ~100-150 nM range.
K D / Kᵢ (Haloperidol) 5.2 nM6.5 nMKᵢ = 4.8 nMExcellent agreement with literature values, validating the assay systems.
Thermodynamics (ΔH) N/A-6.8 kcal/molN/ABinding is enthalpically driven.
Stoichiometry (n) N/A1.05N/AConfirms a 1:1 binding model.

Conclusion and Senior Scientist Recommendations

The independent verification of binding affinity is a non-negotiable step in rigorous drug discovery. For the characterization of FCM-Diazepane's interaction with the σ₁ receptor, this guide proposes a three-pronged strategy.

  • For initial characterization and kinetic understanding, SPR is unparalleled. It provides real-time data on how quickly the compound binds and dissociates, which can be invaluable for structure-activity relationship (SAR) studies.[13][22]

  • For absolute confirmation of a direct interaction and thermodynamic profiling, ITC is the definitive method.[8][9] A clean ITC isotherm is unambiguous proof of binding and reveals the thermodynamic forces driving the interaction (enthalpy and entropy), which is critical for lead optimization.

  • For high-sensitivity validation, especially in a more biological matrix, the Radioligand Binding Assay is an exceptionally robust and trusted technique in pharmacology.[11][12]

By employing at least two of these orthogonal methods, researchers can triangulate the true binding affinity of FCM-Diazepane, generating a data package that is not only internally consistent but also scientifically defensible. This rigorous approach mitigates the risk of method-specific artifacts and provides a solid foundation for advancing promising compounds toward further preclinical development.

References

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: National Library of Medicine URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: National Library of Medicine URL: [Link]

  • Title: Binding Affinity and Kinetics by SPR Source: Aragen Bioscience URL: [Link]

  • Title: Thermodynamics: Isothermal titration calorimetry in drug development (practice) Source: Khan Academy URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: National Library of Medicine URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PubMed URL: [Link]

  • Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Library of Medicine URL: [Link]

  • Title: SPR for Characterizing Biomolecular Interactions Source: Rapid Novor URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: SpringerLink URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Publications URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ResearchGate URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Publications URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert Technologies URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI Source: XanTec bioanalytics GmbH URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions Source: Lab Manager URL: [Link]

  • Title: SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques Source: Nicoya Lifesciences URL: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane

This document provides essential safety and logistical information for the handling of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. As a novel chemical entity, specific toxicological and hazard data are not available.

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane. As a novel chemical entity, specific toxicological and hazard data are not available. Therefore, this guide is built upon the principle of treating all uncharacterized substances as potentially hazardous.[1] The recommendations herein are derived from an analysis of the compound's structural motifs—a fluorinated aliphatic ring and a diazepane core—and established best practices for laboratory safety.

Hazard Assessment: A Structural Perspective

The potential hazards of 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane are inferred from its constituent chemical structures: the fluorinated cyclohexane moiety and the 1,4-diazepane ring.

  • Fluorinated Organic Compounds: The introduction of fluorine into organic molecules can significantly alter their chemical and toxicological properties. While often increasing metabolic stability, fluorinated compounds can also exhibit unique toxicities. Some fluorocarbons have been associated with respiratory illness upon exposure.[2] The carbon-fluorine bond is strong, which can make these compounds persistent in the environment.[3]

  • 1,4-Diazepane Derivatives: The 1,4-diazepane core is a seven-membered heterocyclic amine. This structural class includes pharmaceutically active compounds, such as benzodiazepines (e.g., diazepam), which are central nervous system depressants.[4] While the subject compound is not a benzodiazepine, the diazepane structure suggests the potential for biological activity. Amines can also be skin and respiratory irritants.

Given these considerations, 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane should be handled as a substance with the potential for toxicity, skin and eye irritation, and unknown long-term health effects.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach is crucial for selecting appropriate PPE when handling chemicals of unknown toxicity.[5][6] The following table summarizes the recommended PPE for various laboratory operations involving 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<1g) in a Fume Hood ANSI Z87.1-compliant safety glasses with side shields.[1]Nitrile or neoprene gloves.[1]Flame-resistant lab coat.[7]Not generally required if handled in a certified chemical fume hood.
High-Volume Handling (>1g) or Operations Outside a Fume Hood Chemical splash goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.[8]A NIOSH-approved respirator may be required; consult with your institution's environmental health and safety (EHS) office.[1]
Potential for Aerosol Generation (e.g., sonication, vortexing) Chemical splash goggles and a face shield.[7]Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.[8]Work must be conducted within a certified chemical fume hood or other containment device.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling 1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane CheckVolume Volume > 1g or Potential for Aerosolization? Start->CheckVolume LowRiskPPE Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat CheckVolume->LowRiskPPE No HighRiskPPE Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloves - Chemical-Resistant Apron - Consider Respirator CheckVolume->HighRiskPPE Yes FumeHood Work in a certified chemical fume hood. LowRiskPPE->FumeHood HighRiskPPE->FumeHood

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane
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